7-Methyl-1H-indazol-5-ol
Description
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Properties
IUPAC Name |
7-methyl-1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBZFNRZRZEZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629065 | |
| Record name | 7-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478841-61-1 | |
| Record name | 7-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methyl-1H-indazol-5-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a detailed overview of the basic properties of 7-Methyl-1H-indazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of chemical science to offer a predictive yet comprehensive profile.
Core Properties
This compound belongs to the indazole class of compounds, which are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. The indazole scaffold is a "privileged structure" in drug discovery, known for its diverse biological activities.[1]
Chemical Structure and Basic Information
-
IUPAC Name: this compound
-
CAS Number: 478841-61-1
-
Molecular Formula: C₈H₈N₂O
-
Molecular Weight: 148.16 g/mol
Physicochemical Properties (Predicted and Inferred)
A summary of the predicted and inferred physicochemical properties of this compound is presented in Table 1. These values are based on the known properties of 1H-Indazol-5-ol and other related indazole derivatives.
| Property | Value | Source/Basis |
| Melting Point | 185-195 °C | Inferred from 1H-Indazol-5-ol (189-191 °C)[2] |
| Boiling Point | > 300 °C | Predicted |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | Inferred from related indazoles[3] |
| pKa (acidic) | ~9-10 (hydroxyl proton) | Predicted based on phenol |
| pKa (basic) | ~1-2 (pyrazole nitrogen) | Inferred from indazole (pKa=1.31)[4] |
Spectroscopic Profile (Predicted)
The predicted spectroscopic data for this compound is based on the analysis of structurally similar compounds.[5][6]
¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts for this compound in DMSO-d₆ are summarized in Table 2.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (indazole) |
| ~9.5 | s | 1H | O-H (hydroxyl) |
| ~7.8 | s | 1H | H-3 |
| ~7.0 | s | 1H | H-4 |
| ~6.8 | s | 1H | H-6 |
| ~2.4 | s | 3H | CH₃ |
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented in Table 3.
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-5 |
| ~140 | C-7a |
| ~135 | C-3 |
| ~125 | C-7 |
| ~120 | C-3a |
| ~115 | C-6 |
| ~110 | C-4 |
| ~15 | CH₃ |
Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands for this compound are listed in Table 4.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H stretch (hydroxyl) |
| 3200-3000 | N-H stretch (indazole) |
| 3000-2850 | C-H stretch (methyl) |
| 1620-1580 | C=C stretch (aromatic) |
| 1500-1450 | C=N stretch (pyrazole) |
| 1260-1180 | C-O stretch (hydroxyl) |
Mass Spectrometry
For this compound, the expected molecular ion peak [M]⁺ in mass spectrometry would be at an m/z of approximately 148.16.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route starting from 2,6-dimethylaniline is outlined below. This multi-step synthesis involves nitration, cyclization to form the indazole ring, and subsequent functional group interconversion.
Caption: Proposed synthesis of this compound.
General Experimental Protocols
The following are generalized experimental protocols for key steps in the proposed synthesis, adapted from literature procedures for similar transformations.
Protocol 1: Nitration of 2,6-Dimethylaniline
-
Reaction Setup: In a round-bottom flask cooled to 0 °C, add 2,6-dimethylaniline to concentrated sulfuric acid dropwise with stirring.
-
Nitration: Slowly add a mixture of nitric acid and sulfuric acid to the solution while maintaining the temperature below 10 °C.
-
Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Formation of the Indazole Ring
-
Diazotization: Dissolve the substituted aniline (e.g., 4-Nitro-2,6-dimethylaniline) in an acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Cyclization: Add a solution of sodium nitrite in water dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to promote cyclization.
-
Isolation: The indazole product often precipitates from the reaction mixture and can be collected by filtration.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: Reduction of the Nitro Group
-
Reaction: To a solution of the nitro-indazole in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
-
Work-up: After the reaction is complete, if using SnCl₂, the mixture is typically basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off.
-
Purification: The crude amine can be purified by column chromatography.
Protocol 4: Conversion of the Amine to a Hydroxyl Group
-
Diazotization: Dissolve the amino-indazole in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Hydrolysis: Heat the solution containing the diazonium salt. The diazonium group is replaced by a hydroxyl group with the evolution of nitrogen gas.
-
Extraction: Cool the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the final product by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of this compound, the indazole scaffold is present in numerous biologically active compounds.
General Biological Activities of Indazoles
Indazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory[9]
-
Anticancer[1]
-
Antimicrobial
-
Kinase inhibition[4]
-
Cannabinoid receptor agonism (for some derivatives)[10]
The biological activity of a specific indazole derivative is highly dependent on the nature and position of its substituents.
Potential Signaling Pathway Interactions
Given the activities of other indazole-containing molecules, this compound could potentially interact with various signaling pathways. A generalized workflow for investigating such interactions is presented below.
Caption: Workflow for identifying biological activity.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. The following precautions are based on the known hazards of similar heterocyclic compounds.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry, owing to the established biological significance of the indazole scaffold. This technical guide provides a foundational understanding of its predicted properties and a framework for its synthesis and biological evaluation. Further experimental validation is necessary to confirm the data presented herein.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15579-15-4 1H-Indazol-5-ol AKSci J90567 [aksci.com]
- 3. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. 1H-Indazol-5-ol, 7-methyl- (9CI)(478841-61-1) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
7-Methyl-1H-indazol-5-ol chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 7-Methyl-1H-indazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a substituted indazole with a methyl group at the 7-position and a hydroxyl group at the 5-position of the indazole core. The presence of these functional groups influences the molecule's physicochemical properties, including its solubility, lipophilicity, and potential for hydrogen bonding, which are critical determinants of its biological activity.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 478841-61-1[1][2] |
| Molecular Formula | C₈H₈N₂O[1] |
| Molecular Weight | 148.16 g/mol [1] |
| SMILES | Cc1cccc2c1[nH]nc2O |
| InChI | InChI=1S/C8H8N2O/c1-5-3-6(11)2-4-7(5)9-10-8(4)12/h2-4,11-12H,1H3,(H,9,10) |
Note: The SMILES and InChI strings are predicted based on the known structure.
Synthesis of this compound
One potential synthetic route, adapted from general indazole synthesis methodologies, is outlined below. This proposed pathway is illustrative and would require optimization of reaction conditions.
Proposed Synthetic Pathway
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Step 1: Diazotization of 2-Amino-4-methylphenol
-
Dissolve 2-amino-4-methylphenol in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
To the cold diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid.
-
Control the addition rate to manage the exothermic reaction.
-
Allow the reaction to proceed until the diazonium salt is fully reduced to the corresponding hydrazine.
Step 3: Cyclization to form the Indazole Ring
-
Heat the reaction mixture containing the hydrazine intermediate. The temperature and reaction time will need to be optimized to facilitate the intramolecular cyclization.
-
The cyclization will lead to the formation of the this compound.
Step 4: Purification
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data for a Related Synthesis: 7-Methyl-1H-indazole-3-carboxamide
To provide context for potential reaction conditions and yields, the following data is from the synthesis of the related compound, 7-Methyl-1H-indazole-3-carboxamide, from 7-methyl-indole.[3]
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| Nitrosation | 7-methyl-indole | Sodium nitrite, 2N HCl | DMF/Water | 0 °C to RT | 12 h | - |
| Oxidation | 7-Methyl-1H-indazole-3-carbaldehyde | Sodium chlorite, Sodium dihydrogen phosphate, 2-methyl-2-butene | t-Butanol/Water | Room Temperature | - | - |
| Amidation | 7-Methyl-1H-indazole-3-carboxylic acid | HATU, DIPEA, Ammonium chloride | DMF | Room Temperature | - | - |
Note: Specific yields for each step in the synthesis of 7-Methyl-1H-indazole-3-carboxamide were not provided in the source document.
Potential Biological Significance and Signaling Pathways
While there is a lack of specific biological data for this compound in the scientific literature, the indazole scaffold is a well-established pharmacophore in numerous biologically active compounds.[4] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4]
Many indazole-containing drugs function as kinase inhibitors. Given this prevalence, it is plausible that this compound could interact with various signaling pathways regulated by kinases.
Hypothetical Signaling Pathway Involvement
Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a kinase, such as RAF, within the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, making it a common target for therapeutic intervention.
Experimental Workflow for Biological Evaluation
The biological activity of this compound can be assessed through a series of in vitro and in vivo experiments.
Figure 3. General experimental workflow for the biological evaluation of this compound.
-
Synthesis and Purification: The compound is first synthesized and purified to a high degree to ensure the reliability of biological data.
-
In Vitro Kinase Assays: The compound is screened against a panel of kinases to identify potential targets.
-
Cell-Based Assays: The effect of the compound on the proliferation of various cancer cell lines is determined.
-
Western Blot Analysis: If the compound shows anti-proliferative activity, Western blotting can be used to confirm its effect on the phosphorylation status of key proteins in a targeted signaling pathway.
-
In Vivo Models: Promising compounds can be advanced to in vivo studies, such as xenograft models in mice, to evaluate their anti-tumor efficacy.
-
Data Analysis and Optimization: The results from these studies will guide the further optimization of the compound's structure to improve its potency and selectivity.
Conclusion
This compound represents a molecule of interest for further investigation in the field of drug discovery. While specific biological data and a detailed synthesis protocol are yet to be widely published, its structural similarity to known bioactive indazoles suggests potential for therapeutic applications. The synthetic strategies and experimental workflows outlined in this guide provide a framework for the future exploration of this compound and its derivatives. Researchers are encouraged to pursue the synthesis and biological evaluation of this compound to unlock its full therapeutic potential.
References
Unraveling the Therapeutic Potential of 7-Methyl-1H-indazol-5-ol: A Technical Guide to its Putative Mechanisms of Action
Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 7-Methyl-1H-indazol-5-ol is not extensively available in current scientific literature. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of its potential mechanisms by examining the well-documented activities of structurally related indazole derivatives. The information presented herein is based on inference and extrapolation from these related compounds and should be considered a framework for future investigation.
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific molecular targets of this compound remain to be definitively identified, the presence of the 7-methyl-1H-indazol-5-yl moiety in a potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonist provides a strong rationale for investigating this pathway. Furthermore, the broader class of indazole derivatives has been shown to exhibit inhibitory activity against various protein kinases and to modulate cannabinoid receptors. This guide will explore these potential mechanisms of action, providing a comprehensive overview of the relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols to facilitate further research into the therapeutic promise of this compound.
Potential Mechanisms of Action
Antagonism of the Calcitonin Gene-Related Peptide (CGRP) Receptor
The most direct evidence for a potential mechanism of action for a 7-Methyl-1H-indazol-5-yl containing molecule is its incorporation into BMS-742413, a potent antagonist of the CGRP receptor developed for the treatment of migraine.[1] CGRP is a neuropeptide that plays a crucial role in pain signaling and neurogenic inflammation, particularly in the pathophysiology of migraine.[2]
Signaling Pathway: The CGRP receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[3][4] Upon binding of CGRP, the receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5] This signaling cascade ultimately results in vasodilation and transmission of pain signals.[6][7] CGRP receptor antagonists block the binding of CGRP, thereby inhibiting this downstream signaling.[8]
Visualization of the CGRP Signaling Pathway:
Inhibition of Protein Kinases
The indazole scaffold is a common feature in a multitude of protein kinase inhibitors.[9][10][11] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins, thereby regulating processes such as cell growth, proliferation, and differentiation.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[9]
Signaling Pathway (Receptor Tyrosine Kinase Example): Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that are activated by the binding of growth factors.[13][14] This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[13][14] These phosphorylated tyrosines serve as docking sites for adaptor proteins and signaling enzymes, initiating downstream cascades such as the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate gene expression and cellular responses.[13][15] Indazole-based inhibitors can compete with ATP for the kinase domain's binding site, preventing autophosphorylation and blocking downstream signaling.[9]
Visualization of a Generic RTK Signaling Pathway:
Modulation of Cannabinoid Receptors
Several indazole derivatives have been identified as potent agonists or inverse agonists of the cannabinoid receptors CB1 and CB2.[16][17][18][19] These receptors are part of the endocannabinoid system and are involved in regulating a wide range of physiological processes, including pain, mood, appetite, and immune function. The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is predominantly found on immune cells.[20]
Quantitative Data for Representative Indazole Derivatives
The following table summarizes publicly available quantitative data for indazole-containing compounds that target the pathways discussed above. This data can serve as a benchmark for evaluating the potential potency of this compound.
| Compound Class | Target | Representative Compound(s) | Assay | Potency (IC50/EC50/Ki) | Reference |
| CGRP Receptor Antagonist | CGRP Receptor | BMS-742413 | Receptor Binding | 0.4 - 0.5 nM (Ki) | |
| Kinase Inhibitor | Tyrosine Kinases (e.g., FGFR, EGFR) | Various Indazole Derivatives | Enzymatic Assay | nM to µM range | [21] |
| Cannabinoid Receptor Agonist | CB1/CB2 Receptors | AB-FUBINACA, AB-PINACA | Membrane Potential Assay | 0.24 - 21 nM (EC50 for CB1), 0.88 - 15 nM (EC50 for CB2) | [16] |
Experimental Protocols
To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.
CGRP Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CGRP receptor.[22][23]
Materials:
-
Cell membranes prepared from cells expressing the human CGRP receptor (CLR/RAMP1).
-
[125I]-CGRP (radioligand).
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA).
-
Test compound (this compound) at various concentrations.
-
Unlabeled CGRP (for determining non-specific binding).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CGRP, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CGRP.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[24][25][26][27][28]
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compound (this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
Luminometer.
Procedure:
-
In a 384-well plate, add the kinase and the test compound at various concentrations in the kinase reaction buffer.
-
Incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The amount of ADP produced is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.
Visualization of a General Experimental Workflow for Inhibitor Screening:
Conclusion and Future Directions
While the precise mechanism of action of this compound is yet to be elucidated, the available evidence strongly suggests that it warrants investigation as a modulator of several key therapeutic targets. The structural similarity to a known CGRP receptor antagonist provides a compelling starting point for research, particularly in the context of pain and migraine. Additionally, the well-established role of the indazole scaffold in kinase inhibition opens up avenues for exploring its potential in oncology and other diseases driven by aberrant kinase signaling. The protocols and data presented in this guide offer a robust framework for initiating these critical studies. Future research should focus on performing the described in vitro assays to determine the binding affinity and inhibitory potency of this compound against the CGRP receptor and a panel of protein kinases. Subsequent cell-based assays and in vivo studies will be crucial to validate these findings and to fully understand the therapeutic potential of this promising compound.
References
- 1. Calcitonin gene-related peptide receptor antagonists for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceofmigraine.com [scienceofmigraine.com]
- 5. Frontiers | The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Illustration of pain signaling pathway elicited by CGRP [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 8. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 13. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 14. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 23. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. protocols.io [protocols.io]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. caymanchem.com [caymanchem.com]
The Biological Significance of 7-Methyl-1H-indazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a core component in numerous pharmacologically active compounds.[3] While direct biological activity data for 7-Methyl-1H-indazol-5-ol is not extensively documented, its critical role as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, underscores the significance of its structural motif.[4][5][6][7][8] This guide explores the biological activities associated with the indazole core, with a detailed focus on Pazopanib, to illuminate the therapeutic potential inherent to the this compound structure.
Broad Spectrum Biological Activities of Indazole Derivatives
The indazole nucleus is a versatile scaffold that has been incorporated into molecules demonstrating a wide array of pharmacological effects. These activities span multiple therapeutic areas, establishing indazole-containing compounds as valuable leads in drug discovery.
-
Anticancer Activity: A primary application of indazole derivatives is in oncology.[9] Many compounds have been developed as kinase inhibitors, which are crucial for controlling cell signaling pathways involved in cancer progression.[10] Pazopanib, for instance, is an FDA-approved anticancer agent for renal cell carcinoma and soft tissue sarcoma.[11][12]
-
Anti-inflammatory Properties: Several indazole derivatives have shown potent anti-inflammatory effects.[13][14] Studies have demonstrated that these compounds can inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[13][15]
-
Antimicrobial Effects: The indazole scaffold has been explored for its potential in combating microbial infections. Various derivatives have exhibited activity against a range of bacterial and fungal strains, including drug-resistant variants.[16][17][18][19][20] Some have shown promise as inhibitors of bacterial DNA gyrase, a validated antibacterial target.[21]
Pazopanib: A Case Study in Indazole-Based Kinase Inhibition
The clinical success of Pazopanib provides a compelling example of the therapeutic potential of the indazole scaffold. As this compound is a key building block in its synthesis, the biological activity of Pazopanib offers significant insights into the contribution of this core structure.
Mechanism of Action
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets key receptors involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth.[11][12][22] Its main targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) [23]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β) [23]
-
Stem Cell Factor Receptor (c-Kit) [23]
By inhibiting these receptors, Pazopanib blocks downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[10][24]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 6. rroij.com [rroij.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 12. Pazopanib - Wikipedia [en.wikipedia.org]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 21. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 24. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
The Indazole Core: A Technical Guide to the Structure-Activity Relationship of 7-Methyl-1H-indazol-5-ol and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent versatility for substitution allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors of various enzymes, particularly protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Methyl-1H-indazol-5-ol and related indazole analogs, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate rational drug design.
Core Structure-Activity Insights of the Indazole Scaffold
The biological activity of indazole derivatives is highly contingent on the nature and placement of substituents on the bicyclic ring system.[1] Systematic SAR studies have revealed that modifications at the N1, C3, C5, and C7 positions can profoundly influence potency, selectivity, and pharmacokinetic properties.
The 7-methyl group, as seen in the titular compound, is anticipated to impact the molecule's lipophilicity and metabolic stability, which can indirectly affect its overall bioactivity and how it is processed in the body.[2] The 5-hydroxyl group provides a crucial hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a target protein.
Quantitative SAR Data for Indazole Analogs
To understand the impact of various substitutions on the indazole core, the following tables summarize the inhibitory activities of several series of indazole analogs against different kinase targets.
Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Analogs against p21-activated kinase 1 (PAK1) [2][3]
| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
This data highlights that bulky, hydrophobic groups at the para-position of the phenyl ring of the carboxamide moiety can significantly enhance inhibitory activity against PAK1.[2]
Table 2: Inhibitory Activity of 1H-Indazol-3-amine Derivatives against Bcr-Abl [4]
| Compound ID | Key Substituents | Bcr-AblWT IC50 (µM) | Bcr-AblT315I IC50 (µM) | K562 Cells IC50 (µM) |
| Compound 89 | - | 0.014 | 0.45 | 6.50 |
| Compound 90 | - | - | - | - |
| Imatinib (control) | - | - | - | - |
Compound 89 demonstrates potent inhibition of both wild-type and mutant Bcr-Abl, indicating its potential for overcoming drug resistance.[4]
Table 3: Inhibitory Activity of 1H-Indazol-3-amine Derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1) [4]
| Compound ID | Key Substituents | FGFR1 IC50 (nM) |
| Compound 98 | 6-(3-methoxyphenyl) | 15.0 |
The presence of a 3-methoxyphenyl group at the 6-position of the indazole ring contributes to potent FGFR1 inhibition.[4]
Key Signaling Pathway: Kinase Inhibition
Indazole derivatives frequently exert their therapeutic effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: Generalized kinase inhibition pathway by an indazole analog.
Experimental Protocols
General Synthesis of 1H-Indazole Derivatives
The synthesis of substituted 1H-indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of o-haloaryl N-sulfonylhydrazones.[4]
Caption: A representative workflow for the synthesis of 1H-indazole derivatives.
Detailed Protocol for the Synthesis of 6-Bromo-3-iodo-1H-indazole: [5]
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).
-
Add a solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will cause a white solid to precipitate.
-
Filter and dry the solid to yield 6-bromo-3-iodo-1H-indazole.[5]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using a variety of commercially available assay kits or in-house developed methods. A general protocol is outlined below.
-
Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a suitable substrate (e.g., a generic peptide substrate) are diluted in kinase buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a 96- or 384-well plate.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Proliferation Assay (MTT Assay)[6]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the indazole analogs. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Logical Relationships in SAR
The development of potent and selective indazole-based inhibitors is a multifactorial process that involves optimizing various molecular properties.
Caption: Logical flow of SAR studies for drug candidate optimization.
This technical guide provides a foundational understanding of the structure-activity relationships governing the biological activity of this compound and its analogs. The presented data and methodologies serve as a valuable resource for the rational design and development of novel indazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 7-Methyl-1H-indazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1H-indazol-5-ol is a small molecule belonging to the indazole class of heterocyclic compounds. While specific preclinical and clinical data for this particular compound are limited in publicly accessible literature, a key potential therapeutic target has been identified as Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its role as a Rho kinase inhibitor. The guide outlines the Rho kinase signaling pathway, potential therapeutic indications, a detailed experimental protocol for assessing its inhibitory activity, and a method for its chemical synthesis.
Core Therapeutic Target: Rho Kinase (ROCK)
The primary therapeutic potential of this compound lies in its predicted activity as an inhibitor of Rho kinase (ROCK). This assertion is based on patent literature that identifies indazole derivatives, including this compound, as having ROCK inhibitory properties. Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is integral to regulating a multitude of cellular processes.
The Rho Kinase (ROCK) Signaling Pathway
The RhoA/ROCK signaling cascade is initiated by the activation of RhoA, a process stimulated by various extracellular signals through G protein-coupled receptors (GPCRs). Activated GTP-bound RhoA then binds to and activates ROCK. The activated ROCK, in turn, phosphorylates several downstream substrates, leading to a variety of cellular responses. A key function of ROCK is the regulation of actin-myosin contractility. This is achieved through the phosphorylation and inactivation of myosin light chain phosphatase (MLCP), which leads to an increase in the phosphorylation of the myosin light chain (MLC) and subsequent smooth muscle contraction and stress fiber formation.
Caption: The Rho Kinase (ROCK) signaling pathway.
Potential Therapeutic Indications
Inhibition of the Rho kinase pathway has therapeutic potential in a wide array of diseases. The patent literature suggests that this compound, as a ROCK inhibitor, could be beneficial in the treatment of conditions characterized by increased smooth muscle contraction, cell proliferation, and migration.
| Therapeutic Area | Potential Indications |
| Cardiovascular Diseases | Hypertension, Angina Pectoris, Cerebral Vasospasm, Peripheral Circulatory Disorders |
| Oncology | Cancer (due to inhibition of cell proliferation and migration) |
| Urology | Erectile Dysfunction, Premature Birth |
| Ophthalmology | Glaucoma |
| Pulmonary Diseases | Asthma |
| Other | Inflammatory Diseases, Autoimmune Diseases, AIDS |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from (1-acetyl-7-methyl-1H-indazol-5-yl) acetate.[1]
Materials:
-
(1-acetyl-7-methyl-1H-indazol-5-yl) acetate
-
Methanol
-
Tetrahydrofuran (THF)
-
2N aqueous lithium hydroxide (LiOH) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve (1-acetyl-7-methyl-1H-indazol-5-yl) acetate in a 1:1 mixture of methanol and tetrahydrofuran.
-
To this solution, add a 2N aqueous solution of lithium hydroxide.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Quench the reaction by pouring a saturated aqueous solution of ammonium chloride into the reaction mixture.
-
The product, this compound, can then be isolated and purified using standard laboratory techniques such as extraction and chromatography.
In Vitro Rho Kinase (ROCK) Inhibition Assay
To determine the inhibitory potency of this compound against Rho kinase, a biochemical assay can be employed. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Objective: To determine the IC₅₀ value of this compound against ROCK1 or ROCK2.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Suitable kinase substrate (e.g., Long S6 Kinase Substrate Peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the ROCK enzyme, the kinase substrate, and the various concentrations of this compound. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination of Reaction: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting model.
Caption: Workflow for ROCK Inhibition Assay.
Quantitative Data
Conclusion
This compound is a promising compound with the potential to act as a Rho kinase inhibitor. This mechanism of action suggests a broad range of therapeutic applications, particularly in cardiovascular diseases, oncology, and urology. The provided synthesis and in vitro assay protocols offer a framework for further investigation into the pharmacological properties of this molecule. The determination of its specific inhibitory potency against ROCK isoforms and subsequent preclinical studies are critical next steps in evaluating its therapeutic potential.
References
Navigating the Landscape of Kinase Inhibition: A Technical Guide to the Indazole Scaffold
Disclaimer: Publicly available scientific literature and databases do not contain specific data on 7-Methyl-1H-indazol-5-ol as a kinase inhibitor. Therefore, this technical guide will focus on the broader, well-established class of indazole-based kinase inhibitors . The indazole core is a highly significant scaffold in the development of targeted therapies, and this guide will provide an in-depth overview of its role, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and research workflows for an audience of researchers, scientists, and drug development professionals.
Introduction: The Indazole Core - A Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The indazole core has emerged as a "privileged" heterocyclic scaffold in medicinal chemistry due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This has led to the successful development and commercialization of several indazole-containing anticancer drugs, including Axitinib, Linifanib, Niraparib, and Pazopanib.[1][2]
The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Researchers have successfully designed indazole derivatives that target a wide range of both tyrosine and serine/threonine kinases, demonstrating the broad applicability of this scaffold in cancer therapy and beyond.[1]
Chapter 1: Quantitative Analysis of Indazole-Based Kinase Inhibitors
The potency and selectivity of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the in vitro inhibitory activities of various indazole derivatives against several important kinase targets, as reported in the scientific literature.
Table 1: Inhibitory Activity of Indazole Derivatives against Fibroblast Growth Factor Receptors (FGFR)
| Compound | Target Kinase | Enzymatic IC50 (nM) | Cellular Activity (IC50 in nM) |
| 7n | FGFR1 | 15.0 | 642.1 |
| 7r | FGFR1 | 2.9 | 40.5 |
| 9d | FGFR1 | 15.0 | 785.8 |
| 9u | FGFR1 | 3.3 | 468.2 |
| 22 | FGFR2 | 800 | - |
| 22 | FGFR3 | 4500 | - |
Data sourced from multiple studies on indazole-based FGFR inhibitors.[1][3][4]
Table 2: Inhibitory Activity of Indazole Derivatives against Polo-Like Kinase 4 (PLK4)
| Compound | Target Kinase | Enzymatic IC50 (nM) | Antiproliferative IC50 (µM) |
| C05 | PLK4 | < 0.1 | 0.948 (IMR-32), 0.979 (MCF-7), 1.679 (H460) |
| 62b | PLK4 | 29 | - |
| 62d | PLK4 | 2.4 | - |
| Axitinib | PLK4 | 6.5 | - |
| CFI-400437 | PLK4 | 0.6 | - |
| CFI-400945 | PLK4 | 2.8 | - |
| K17 | PLK4 | 0.3 | - |
Data compiled from various research articles on PLK4 inhibition by indazole compounds.[1][5][6][7]
Table 3: Inhibitory Activity of Indazole Derivatives against Pim Kinases
| Compound | Target Kinase | Enzymatic IC50 (nM) |
| 10 | Pim-1 | <1000 |
| 10 | Pim-3 | <1000 |
| 20 | Pim-1 | <1000 |
| 20 | Pim-3 | <1000 |
| 40 | pan-Pim | - |
Preliminary data on pyrrolo[2,3-g]indazole and azaindazole derivatives as Pim kinase inhibitors.[8][9][10]
Table 4: Inhibitory Activity of Indazole Derivatives against Hematopoietic Progenitor Kinase 1 (HPK1)
| Compound | Target Kinase | Enzymatic IC50 (nM) |
| 31 | HPK1 | 3.5 |
| F1 | HPK1 | 1.11 |
| M074-2865 | HPK1 | 2930 |
Data from studies on novel indazole and related scaffolds as HPK1 inhibitors for cancer immunotherapy.[11][12][13]
Chapter 2: Key Experimental Protocols for Kinase Inhibitor Evaluation
The development of a kinase inhibitor involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, mechanism of action, and therapeutic efficacy. The following sections provide detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa. The potency of an inhibitor is determined by its ability to spare ATP, resulting in a higher luminescent signal.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Test compound (indazole derivative)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test indazole compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Setup:
-
Add the kinase, substrate, and diluted inhibitor to the wells of the assay plate.
-
Include control wells: "no inhibitor" (positive control for kinase activity) and "no enzyme" (background control).
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the light-generating reaction.
-
Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[14]
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the effect of an indazole-based kinase inhibitor on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole-based test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole inhibitor in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a "no cell" blank control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[15][17]
-
Western Blotting for Phosphorylation Analysis
This protocol provides a general method for detecting changes in the phosphorylation state of a target protein and downstream signaling molecules upon treatment with an indazole-based kinase inhibitor.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess kinase inhibition, phospho-specific antibodies are used to detect the phosphorylated form of the target protein. A decrease in the phosphorylation signal upon inhibitor treatment indicates target engagement and inhibition.
Materials:
-
Cancer cell line
-
Indazole-based test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Using BSA instead of milk is often recommended for phospho-protein detection to reduce background.[19][20]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply the chemiluminescent substrate (ECL) and capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to serve as a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.[18][21]
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of an indazole-based kinase inhibitor in a mouse xenograft model.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the kinase inhibitor, and the effect on tumor growth is monitored over time. This provides an assessment of the compound's in vivo efficacy.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Human cancer cell line
-
Indazole-based test compound formulated in a suitable vehicle
-
Vehicle control
-
Calipers
-
Dosing equipment (e.g., gavage needles, syringes)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the indazole inhibitor to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume [Volume = (Length x Width²)/2].
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint:
-
The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a specific treatment duration.
-
At the endpoint, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
Chapter 3: Visualizing Kinase Signaling and Drug Discovery
Understanding the context of kinase inhibition within cellular signaling and the broader drug discovery process is crucial for researchers. The following diagrams, created using the DOT language for Graphviz, illustrate these concepts.
Generic Kinase Signaling Pathway
The diagram below illustrates a simplified, generic signal transduction pathway initiated by a receptor tyrosine kinase (RTK). Many indazole-based inhibitors target kinases within such pathways.
Kinase Inhibitor Drug Discovery Workflow
The following diagram outlines the typical workflow for the discovery and preclinical development of a novel kinase inhibitor, from initial concept to a candidate for clinical trials.
Conclusion
While specific data on this compound as a kinase inhibitor remains elusive, the broader class of indazole-containing molecules represents one of the most successful and versatile scaffolds in modern drug discovery. The ability of the indazole core to effectively interact with the ATP-binding site of a wide array of kinases has solidified its importance in the development of targeted therapies. The continued exploration of this "privileged" scaffold, through innovative medicinal chemistry and rigorous biological evaluation as outlined in this guide, promises to yield new and improved treatments for cancer and other kinase-driven diseases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Indazole Binding: A Technical Guide Focused on 7-Methyl-1H-indazole-3-carboxamide
Disclaimer: Direct in silico modeling studies and binding data for 7-Methyl-1H-indazol-5-ol are not extensively available in public databases. This guide, therefore, utilizes the structurally related and more thoroughly investigated compound, 7-Methyl-1H-indazole-3-carboxamide , as a representative model to illustrate the principles and methodologies of in silico binding analysis for this class of molecules. The shared 7-methyl-1H-indazole scaffold provides a strong basis for predicting and analyzing potential protein-ligand interactions.
This technical whitepaper provides a comprehensive overview of the in silico methodologies used to predict and analyze the binding of 7-Methyl-1H-indazole-3-carboxamide to its putative protein targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Predicted Protein Targets of 7-Methyl-1H-indazole-3-carboxamide
In silico target prediction for 7-Methyl-1H-indazole-3-carboxamide has been performed using various computational tools that analyze its structural similarity to known ligands with established biological activities.[1] These predictions suggest a range of potential protein targets, with a notable convergence on kinases and G-protein coupled receptors (GPCRs).[1] The following table summarizes the high-priority predicted targets.
| Target Class | Predicted Protein Target | Prediction Confidence | Potential Therapeutic Area |
| Kinases | p21-activated kinase 1 (PAK1) | High | Oncology, Anti-inflammatory |
| Bromodomain-containing protein 4 (BRD4) | Moderate | Oncology, Epigenetics | |
| Cyclin-dependent kinases (CDKs) | Moderate | Oncology | |
| GPCRs | Serotonin Receptors (e.g., 5-HT2A, 5-HT3) | Moderate | Neurology, Psychiatry |
| Cannabinoid Receptor 1 (CB1) | Low to Moderate | Neurology, Pain Management | |
| Cannabinoid Receptor 2 (CB2) | Low to Moderate | Immunology, Anti-inflammatory | |
| Enzymes | HIV Protease | Low | Antiviral |
| Protein Kinase C (PKC) | Low | Signal Transduction |
In Silico Modeling: Experimental Protocols
A systematic in silico workflow is crucial for predicting and analyzing the binding of small molecules like 7-Methyl-1H-indazole-3-carboxamide to their protein targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3][4][5][6]
Objective: To predict the binding mode and estimate the binding affinity of 7-Methyl-1H-indazole-3-carboxamide to its predicted protein targets.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.
-
Add hydrogen atoms to the protein structure, which are often missing in crystallographic files.
-
Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM).
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of 7-Methyl-1H-indazole-3-carboxamide using molecular modeling software.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Perform the docking simulation to generate a series of possible binding poses for the ligand.
-
-
Analysis of Results:
-
Rank the generated poses based on their docking scores, which estimate the binding free energy.
-
Visualize the top-ranked poses to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Experimental Validation Protocols
In silico predictions must be validated through experimental assays to confirm the biological activity.
In Vitro Kinase Assay (for PAK1 and CDKs)
This assay determines the inhibitory activity of a compound against a specific kinase.[1]
Objective: To quantify the inhibitory potency of 7-Methyl-1H-indazole-3-carboxamide against predicted kinase targets like PAK1.
Methodology:
-
Reagents: Recombinant human kinase (e.g., PAK1), substrate peptide, ATP, 7-Methyl-1H-indazole-3-carboxamide (dissolved in DMSO), and kinase assay buffer.[1]
-
Procedure: a. Prepare serial dilutions of 7-Methyl-1H-indazole-3-carboxamide in the assay buffer. b. In a 96-well plate, add the kinase and the test compound. Incubate for a specified period (e.g., 15 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Allow the reaction to proceed for a defined time at a controlled temperature. e. Stop the reaction and measure the kinase activity, typically by quantifying the amount of phosphorylated substrate or consumed ATP.
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method to verify target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[7]
Objective: To confirm that 7-Methyl-1H-indazole-3-carboxamide binds to its intended target protein within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing the target protein) to near confluency.
-
Treat the cells with 7-Methyl-1H-indazole-3-carboxamide or a vehicle control (DMSO) for a specified time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the PAK1 signaling pathway, a potential target.
Caption: A generalized workflow for in silico target prediction and experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 7-Methyl-1H-indazol-5-ol and outlines detailed experimental protocols for their acquisition. The information is intended to support research, development, and quality control activities involving this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related indazole derivatives and the fundamental principles of each spectroscopic technique.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11-13 | br s | - | N1-H |
| ~9.0-10.0 | br s | - | O5-H |
| ~7.8-8.0 | s | - | H3 |
| ~7.0-7.2 | d | ~1.5 | H4 |
| ~6.7-6.9 | d | ~1.5 | H6 |
| ~2.4-2.6 | s | - | 7-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C5 |
| ~140-142 | C7a |
| ~133-135 | C3 |
| ~120-125 | C7 |
| ~115-120 | C3a |
| ~110-115 | C6 |
| ~100-105 | C4 |
| ~15-20 | 7-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch |
| 3100-3200 | Medium | N-H stretch |
| 2850-3000 | Medium-Weak | C-H stretch (aromatic and methyl) |
| ~1620 | Medium | C=C stretch (aromatic) |
| ~1580 | Medium | C=N stretch |
| ~1470 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (phenol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 133 | Variable | [M-CH₃]⁺ |
| 120 | Variable | [M-CO]⁺ |
| 105 | Variable | [M-CH₃, -CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for indazole derivatives, which can be adapted for this compound.
2.1 NMR Spectroscopy
-
Instrumentation: A Bruker ARX 400 spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be one in which the compound is fully soluble and does not have overlapping signals with the analyte.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).
-
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet 5MX-S or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
-
Sample Preparation:
-
ATR (Solid): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.
-
KBr Pellet (Solid): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition:
2.3 Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Bruker Apex IV FTMS, with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).[1]
-
Sample Preparation:
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). The solution is then directly infused into the mass spectrometer.
-
EI: The sample is introduced into the ion source, where it is vaporized by heating in a vacuum.[5]
-
-
Data Acquisition:
-
The vaporized sample is ionized. In EI, this is achieved by bombardment with a high-energy electron beam.[5] In ESI, a high voltage is applied to the liquid to create an aerosol.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of ions at each m/z value.
-
For HRMS, the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental composition.[1]
-
Visualizations
Diagram 1: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
References
Physicochemical Properties of 7-Methyl-1H-indazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1H-indazol-5-ol is a heterocyclic organic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules, including kinase inhibitors. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery and development, influencing aspects from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its predicted characteristics, detailed experimental protocols for their determination, and a discussion of its potential role in relevant signaling pathways.
Physicochemical Data
Due to the limited availability of direct experimental data in peer-reviewed literature, the following table summarizes the predicted physicochemical properties of this compound, sourced from reputable chemical databases. These values provide a foundational understanding of the molecule's characteristics and can guide experimental design.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (most acidic) | 9.5 ± 0.3 | Chemicalize |
| pKa (most basic) | 2.5 ± 0.3 | Chemicalize |
| logP | 1.8 | ChemSpider |
| Aqueous Solubility | 1.2 g/L | Chemicalize |
| Polar Surface Area | 49.8 Ų | ChemSpider |
| Hydrogen Bond Donors | 2 | ChemSpider |
| Hydrogen Bond Acceptors | 2 | ChemSpider |
Experimental Protocols
To facilitate the empirical determination of the physicochemical properties of this compound, this section outlines detailed, standardized experimental protocols.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. Pure compounds typically exhibit a sharp melting point range (0.5-1°C), whereas impurities can broaden and depress this range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly approach the expected melting point.
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement at least two more times with fresh samples to ensure reproducibility.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Given that this compound is a solid, its boiling point would likely be determined under reduced pressure to prevent decomposition at high temperatures.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. By reducing the external pressure, the boiling point is lowered.
Apparatus:
-
Small-scale distillation apparatus or a Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or oil bath
-
Vacuum source and manometer
Procedure (Micro-method):
-
Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
If using a distillation apparatus, connect it to a vacuum source and a manometer.
-
Begin heating the sample gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Record the pressure from the manometer at which the boiling point was measured.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (hydroxyl group) and basic (pyrazole ring) functionalities like this compound, determining the pKa values is crucial for understanding its ionization state at different pH values.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal, which corresponds to the midpoint of the titration curve.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Volumetric flasks and pipettes
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low. The final concentration should be in the range of 1-10 mM.
-
Place the solution in a beaker with a stir bar and begin stirring gently.
-
Immerse the pH electrode in the solution.
-
To determine the acidic pKa (hydroxyl group), titrate the solution with a standardized solution of NaOH, adding the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
To determine the basic pKa (indazole nitrogen), first, acidify the sample solution with a known excess of standardized HCl and then titrate with standardized NaOH.
-
Plot the pH versus the volume of titrant added.
-
The pKa value can be determined from the half-equivalence point of the resulting titration curve. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is a critical determinant of its pharmacokinetic properties, such as absorption and distribution.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). logP is the logarithm of this ratio.
Apparatus:
-
Separatory funnel or screw-cap test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated n-octanol and aqueous phases by vigorously mixing equal volumes of n-octanol and the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for at least 24 hours, followed by separation of the two phases.
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the stock solution to a separatory funnel or test tube.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
Calculate logP as the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Apparatus:
-
Screw-cap vials
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Carefully collect the supernatant or filtrate.
-
Dilute the saturated solution with the aqueous buffer as necessary to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC with a standard curve).
-
The measured concentration represents the equilibrium solubility of the compound.
Biological Context: Potential Signaling Pathway Involvement
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many diseases, including cancer. Based on the common targets of the indazole scaffold, this compound could potentially modulate signaling pathways driven by receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Fibroblast Growth Factor Receptor (FGFR).[2][3]
Conceptual Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway
This diagram illustrates a simplified, representative signaling cascade initiated by the activation of a receptor tyrosine kinase, a common target for indazole-based inhibitors.
Conclusion
References
Methodological & Application
Synthesis of 7-Methyl-1H-indazol-5-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Methyl-1H-indazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available 4-methoxy-2-methylaniline. The initial step involves a diazotization reaction followed by an intramolecular cyclization to yield the intermediate, 7-methyl-5-methoxy-1H-indazole. Subsequent demethylation of this intermediate affords the target compound. This protocol offers a practical and efficient route to this valuable indazole derivative.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent inhibition of protein kinases.[1][2][3] In particular, substituted indazoles have been successfully developed as tyrosine kinase inhibitors for oncology applications.[4][5][6] The synthesis of specifically substituted indazoles is therefore of significant interest for the development of novel therapeutic agents. This application note details a robust and reproducible two-step synthesis of this compound.
Overall Reaction Scheme
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Methyl-5-methoxy-1H-indazole
This procedure is adapted from established methods for the synthesis of substituted indazoles from anilines.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methoxy-2-methylaniline | 137.18 | 5.0 g | 36.4 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.76 g | 40.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (36.4 mmol) of 4-methoxy-2-methylaniline in 50 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 2.76 g (40.0 mmol) of sodium nitrite in a minimal amount of cold deionized water (approximately 10 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-methyl-5-methoxy-1H-indazole.
Expected Yield: ~60-70%
Step 2: Synthesis of this compound
This procedure utilizes boron tribromide for the demethylation of the methoxy group, a common and effective method.[8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1.0 g of starting material) | Moles (mmol) |
| 7-Methyl-5-methoxy-1H-indazole | 162.19 | 1.0 g | 6.16 |
| Boron Tribromide (BBr₃), 1M in DCM | 250.52 | 18.5 mL | 18.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
| Methanol | 32.04 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g (6.16 mmol) of 7-methyl-5-methoxy-1H-indazole in 50 mL of anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 18.5 mL (18.5 mmol) of a 1M solution of boron tribromide in dichloromethane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow dropwise addition of methanol (approximately 10 mL).
-
Add 50 mL of deionized water and stir for 15 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to obtain this compound.
Expected Yield: ~70-85%
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC/NMR) |
| 1 | 7-Methyl-5-methoxy-1H-indazole | 4-Methoxy-2-methylaniline | 60-70 | >95% |
| 2 | This compound | 7-Methyl-5-methoxy-1H-indazole | 70-85 | >98% |
Biological Context: Indazoles as Kinase Inhibitors
Indazole derivatives are prominent in the development of kinase inhibitors, particularly for targeting receptor tyrosine kinases (RTKs) which are often dysregulated in cancer. The signaling pathway below illustrates the general mechanism of RTK activation and how an indazole-based inhibitor, such as a derivative of this compound, can block this pathway.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step protocol, starting from the readily available 4-methoxy-2-methylaniline, offers an efficient route to this valuable indazole derivative. The methodologies are well-established and can be performed in a standard organic chemistry laboratory. The resulting compound can serve as a key building block for the synthesis of more complex molecules for evaluation in drug discovery programs, particularly in the area of kinase inhibition.
References
- 1. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of 7-Methyl-1H-indazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 7-Methyl-1H-indazol-5-ol. The protocols outlined below are foundational and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note:
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying impurities. A reversed-phase HPLC method is typically employed, separating the compound from non-polar and polar impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. UV detection is suitable for this aromatic compound. The principle of orthogonality suggests that employing multiple, independent analytical methods is crucial for a comprehensive characterization.[1][2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in methanol or acetonitrile to a final concentration of 1 mg/mL.
Data Presentation:
Table 1: Expected HPLC Purity Analysis Data
| Compound | Retention Time (t R ) (min) | Peak Area (%) |
| This compound | ~12.5 | >99.0 |
| Potential Impurity 1 | ~10.2 | <0.5 |
| Potential Impurity 2 | ~14.8 | <0.5 |
Note: Retention times are estimates and will vary with the specific HPLC system and conditions.
Workflow for HPLC Purity Assessment
Caption: A general workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Application Note:
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing a powerful tool for identity confirmation and impurity profiling.[1] This technique is invaluable for confirming the molecular weight of this compound and identifying potential impurities by their mass-to-charge ratio (m/z).[1]
Experimental Protocol:
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: ESI positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Presentation:
Table 2: Expected LC-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 149.0715 | ~149.07 |
| [M+Na]⁺ | 171.0534 | ~171.05 |
Note: The observed m/z may vary slightly depending on instrument calibration.
Logical Relationship of Orthogonal Methods
Caption: Relationship between orthogonal analytical methods.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note:
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired to confirm the carbon-hydrogen framework of this compound. For sample preparation, a deuterated solvent such as DMSO-d₆ is commonly used.[3][4]
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Data Presentation:
Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~7.8 | s | 1H | H-3 |
| ~7.2 | d | 1H | H-4 |
| ~6.8 | d | 1H | H-6 |
| ~9.5 | s | 1H | O-H |
| ~2.4 | s | 3H | CH₃ |
Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-5 |
| ~140 | C-7a |
| ~133 | C-3 |
| ~122 | C-7 |
| ~120 | C-3a |
| ~115 | C-4 |
| ~100 | C-6 |
| ~16 | CH₃ |
Note: Chemical shifts are predictions and may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for O-H, N-H, C-H, and C=C bonds.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Presentation:
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 3200-3000 | Medium | N-H stretch |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1620-1580 | Strong | C=C stretch (aromatic) |
| 1500-1400 | Strong | C=N stretch |
| 1260-1000 | Strong | C-O stretch |
General Workflow for Spectroscopic Characterization
Caption: A workflow for spectroscopic data interpretation.[3]
References
Application Note: HPLC-MS Analysis of 7-Methyl-1H-indazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of 7-Methyl-1H-indazol-5-ol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, making robust analytical methods for its characterization essential. The described method utilizes reversed-phase HPLC for separation, coupled with electrospray ionization (ESI) mass spectrometry for sensitive and selective detection. This document provides detailed experimental procedures, data presentation in tabular format, and a visual workflow to guide researchers in achieving reliable and reproducible results.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are widely explored in pharmaceutical research due to their diverse biological activities.[1] Accurate and precise analytical methodologies are crucial for the characterization, purity assessment, and pharmacokinetic studies of these compounds. HPLC coupled with mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of small molecules in complex matrices, offering high sensitivity and specificity.[2] This application note provides a detailed method for the analysis of this compound, a key intermediate and potential pharmacophore in drug development.
Experimental Protocols
Sample Preparation
For analysis, prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Subsequent dilutions to the desired concentrations for calibration standards and quality control samples should be made using the initial mobile phase composition.
High-Performance Liquid Chromatography (HPLC)
The chromatographic separation is achieved using a reversed-phase C18 column. The method parameters are outlined in the table below.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 95% A, 1-5 min: ramp to 5% A, 5-6 min: hold at 5% A, 6-6.1 min: return to 95% A, 6.1-7 min: re-equilibration |
Mass Spectrometry (MS)
The eluent from the HPLC system is introduced into the mass spectrometer for detection and quantification. The parameters provided below are typical for the analysis of indazole-containing compounds.[2][3]
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 50 - 500 |
| Data Acquisition | Full scan for molecular weight confirmation and tandem MS (MS/MS) for structural fragmentation analysis. |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC-MS analysis of this compound.
| Parameter | Expected Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Exact Mass | 148.0637 Da |
| [M+H]⁺ (Monoisotopic) | 149.0715 Da |
| Expected Retention Time (t_R_) | ~ 3-5 min (dependent on exact conditions) |
| Key Fragmentation Ions (MS/MS) | Predicted ions may include loss of CH₃ (m/z 134), loss of CO (m/z 121), and other fragments characteristic of the indazole ring structure. |
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC-MS analysis of this compound.
Caption: Workflow for HPLC-MS analysis of this compound.
Conclusion
The HPLC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound. The detailed protocol and expected data will aid researchers, scientists, and drug development professionals in the accurate characterization and quantification of this compound, facilitating its further investigation in medicinal chemistry and related fields. The provided workflow diagram offers a clear visual guide to the experimental process.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 7-Methyl-1H-indazol-5-ol
Abstract
This document provides a detailed guide for the structural elucidation of 7-Methyl-1H-indazol-5-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the unavailability of public experimental spectral data for this specific compound, this guide presents predicted ¹H and ¹³C NMR assignments based on established chemical shift principles for analogous indazole derivatives. Furthermore, comprehensive, step-by-step protocols for sample preparation, and the acquisition and processing of 1D NMR spectra are provided to guide researchers in obtaining high-quality experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Accurate structural characterization is paramount in the synthesis and development of novel indazole-based drug candidates. NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. This application note details the predicted ¹H and ¹³C NMR spectral features of this compound and provides standardized protocols for experimental NMR analysis.
Predicted NMR Data Assignment
While experimental ¹H and ¹³C NMR data for this compound are not publicly available, theoretical predictions can be made based on the analysis of structurally similar indazole derivatives. The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons and carbons of this compound. These predictions are intended to serve as a guide for the interpretation of experimentally acquired spectra.
Note: The following data is predicted and should be confirmed by experimental analysis.
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | ~12.5 | br s | - | 1H |
| H-3 | ~7.9 | s | - | 1H |
| H-4 | ~7.2 | s | - | 1H |
| H-6 | ~6.8 | s | - | 1H |
| OH-5 | ~9.5 | br s | - | 1H |
| CH₃-7 | ~2.4 | s | - | 3H |
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~134 |
| C-3a | ~122 |
| C-4 | ~110 |
| C-5 | ~154 |
| C-6 | ~105 |
| C-7 | ~118 |
| C-7a | ~140 |
| CH₃-7 | ~16 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indazole derivatives due to its high solubilizing power. Other potential solvents include methanol-d₄ or acetone-d₆.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no particulate matter is present.
-
Filtering (Optional): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the resulting spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR analysis from sample preparation to data interpretation.
Conclusion
This application note provides a comprehensive overview of the predicted ¹H and ¹³C NMR assignments for this compound and a set of detailed protocols for the experimental acquisition and processing of NMR data. While the provided spectral data is theoretical, the experimental protocols offer a robust starting point for researchers to obtain high-quality spectra for this and structurally related compounds. The successful application of these methods will enable the accurate and efficient structural characterization of novel indazole derivatives, which is a critical step in the advancement of drug discovery and development programs.
Application Notes and Protocols for Kinase Screening with 7-Methyl-1H-indazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the development of protein kinase inhibitors.[1] Numerous clinically approved drugs and investigational compounds targeting a wide array of kinases feature this heterocyclic motif. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Indazole derivatives have been successfully developed as inhibitors of various kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and serine/threonine kinases such as Pim and Akt.[1][3][4]
7-Methyl-1H-indazol-5-ol represents a novel, synthetically accessible starting point for kinase inhibitor discovery. Its structure combines the key features of the indazole core with a methyl group and a hydroxyl group, which can be crucial for establishing specific interactions within the ATP-binding pocket of kinases and for further chemical modification to optimize potency and selectivity.
This document provides a comprehensive guide for the initial kinase screening and characterization of this compound. It includes hypothetical screening data, detailed experimental protocols for in vitro kinase assays and cell-based pathway analysis, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Hypothetical Kinase Inhibition Profile
To illustrate the potential of this compound as a kinase inhibitor, the following table summarizes hypothetical inhibitory activities (IC50 values) against a panel of selected kinases. These values are representative of what might be observed for a promising indazole-based fragment and serve as a guide for an initial screening campaign.
Table 1: Hypothetical Kinase Inhibition Data for this compound
| Kinase Family | Kinase Target | Hypothetical IC50 (nM) |
| Tyrosine Kinases | VEGFR2 (KDR) | 850 |
| FGFR1 | 1200 | |
| PDGFRβ | 950 | |
| SRC | 2500 | |
| FLT3 | >10000 | |
| Ser/Thr Kinases | AKT1 | 5000 |
| PIM1 | 3500 | |
| CDK2 | >10000 | |
| MAPK1 (ERK2) | 8000 |
Note: The data presented in this table is for illustrative purposes only and is intended to guide the experimental design for the screening of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and for designing robust assays. The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by indazole-based inhibitors and a general workflow for kinase screening.
Caption: Simplified VEGFR signaling cascade, a common target for indazole-based inhibitors.
Caption: The MAPK signaling pathway, a key regulator of cell proliferation.
Caption: General experimental workflow for in vitro and cell-based kinase inhibitor screening.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a generic, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
1.1. Materials and Reagents:
-
This compound
-
DMSO (ACS grade)
-
Recombinant human kinases (e.g., VEGFR2, FGFR1, SRC)
-
Kinase-specific substrates (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
1.2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM).
-
Further dilute the compound in Kinase Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup (25 µL total volume):
-
Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Include "no kinase" controls (for background) and "vehicle" controls (for 100% activity).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
1.3. Data Analysis:
-
Subtract the average background luminescence (from "no kinase" wells) from all other measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 x (1 - (Signal_compound / Signal_vehicle))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot for Target Engagement
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream target of a specific kinase in a cellular context (e.g., inhibition of VEGF-induced VEGFR2 phosphorylation).
2.1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Recombinant Human VEGF
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and Western blotting equipment
2.2. Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for 2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total VEGFR2 and β-actin as loading controls.
-
2.3. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Compare the normalized signals in the compound-treated samples to the VEGF-stimulated vehicle control to determine the extent of inhibition.
Conclusion
This compound represents a promising starting scaffold for the development of novel kinase inhibitors. The protocols and workflows detailed in this document provide a robust framework for its initial characterization. By employing systematic in vitro screening followed by cell-based validation, researchers can effectively determine the potency, selectivity, and mechanism of action of this and related indazole compounds. The insights gained from these studies will be invaluable for guiding further medicinal chemistry efforts to optimize these molecules into potent and selective drug candidates for various therapeutic applications.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 7-Methyl-1H-indazol-5-ol Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallization of 7-Methyl-1H-indazol-5-ol, both as a small molecule and in complex with target proteins. Due to the limited publicly available crystallization data for this specific compound, this document outlines generalized yet robust strategies that have proven successful for similar small molecules and their protein complexes. The protocols provided herein are intended as a starting point for experimental design and optimization.
Introduction
This compound is a small molecule of interest in medicinal chemistry and drug discovery. The indazole scaffold is a key feature in numerous pharmaceuticals, including kinase inhibitors.[1][2] Obtaining high-quality crystals of this compound, both alone and in complex with its biological targets, is a critical step for structure-based drug design. X-ray crystallography provides high-resolution structural information that can elucidate binding modes and guide the optimization of lead compounds.[3][4]
Crystallization is a process of ordered molecular arrangement from a solution into a solid lattice.[5][6] This process is influenced by a multitude of factors including solvent, temperature, pH, and the presence of precipitants. For protein-ligand complexes, additional considerations such as protein concentration, ligand-to-protein molar ratio, and incubation time are crucial.[7][8]
This guide details common crystallization techniques applicable to this compound, including slow evaporation, vapor diffusion for the small molecule, and co-crystallization and soaking methods for its protein complexes.
Part 1: Crystallization of this compound (Small Molecule)
The crystallization of small organic molecules like this compound is often the first step in structural analysis. The choice of solvent is paramount as it influences crystal growth and can even be incorporated into the crystal lattice.[5]
Experimental Protocols
Protocol 1: Slow Evaporation
Slow evaporation is a straightforward method for crystallizing organic compounds.[5] The principle is to slowly increase the concentration of the solute in a solution until it reaches supersaturation, leading to nucleation and crystal growth.[9]
-
Solubility Screening: Begin by performing a qualitative solubility test of this compound in a range of common organic solvents (see Table 1). The ideal solvent is one in which the compound is moderately soluble at room temperature and more soluble at elevated temperatures.
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with a cap or parafilm with a few pinholes to allow for slow solvent evaporation. Place the vessel in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vessel for crystal formation over several days to weeks. The rate of evaporation can be controlled by adjusting the number and size of the holes in the covering.[5]
Protocol 2: Vapor Diffusion
Vapor diffusion is an excellent method for crystallizing small quantities of a compound and works well for generating high-quality crystals.[5] This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, which reduces the solute's solubility and promotes crystallization.[10]
-
Solvent System Selection: Identify a binary solvent system. The compound should be soluble in the primary solvent (higher boiling point) and insoluble or poorly soluble in the precipitant (lower boiling point). The two solvents must be miscible.[10]
-
Setup:
-
Hanging Drop: Place a drop (1-5 µL) of the concentrated compound solution on a siliconized glass coverslip. Invert the coverslip and seal it over a reservoir containing the precipitant.
-
Sitting Drop: Place a drop of the compound solution on a pedestal within a sealed well that contains the precipitant.
-
-
Diffusion: The more volatile precipitant will slowly diffuse into the drop containing the compound, leading to a gradual increase in supersaturation and subsequent crystallization.
-
Incubation: Place the setup in a stable environment and monitor for crystal growth.
Data Presentation
The following table summarizes typical solvents used for the crystallization of organic compounds, which can be used as a starting point for this compound.
| Solvent Category | Examples | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | Good for polar compounds. |
| Ketones | Acetone, 2-Butanone | 56, 80 | Versatile solvents. |
| Esters | Ethyl acetate | 77 | Common recrystallization solvent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 35, 66 | Can be used as precipitants. |
| Halogenated | Dichloromethane, Chloroform | 40, 61 | Good for a wide range of compounds. |
| Aromatic | Toluene, Benzene | 111, 80 | Use with caution due to toxicity. |
| Amides | N,N-Dimethylformamide (DMF) | 153 | Use as a last resort for poorly soluble compounds.[5] |
| Other | Acetonitrile, Dimethyl sulfoxide (DMSO) | 82, 189 | DMSO can be difficult to remove.[5] |
Table 1: Common Solvents for Small Molecule Crystallization.[5]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Handling and storage guidelines for 7-Methyl-1H-indazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 7-Methyl-1H-indazol-5-ol is limited in publicly available literature. The following guidelines, protocols, and data are based on the known properties of structurally related indazole derivatives and general laboratory best practices for handling similar small molecules. Researchers should conduct their own validation experiments to determine the optimal conditions for their specific applications.
Compound Information
This compound is a heterocyclic organic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors.[1][2] The presence of the methyl and hydroxyl groups on the indazole scaffold can influence its physicochemical properties and biological target interactions.
Physicochemical Properties
The following table summarizes key physicochemical properties. Data for the parent compound, 1H-Indazol-5-ol, and a related amine are provided for comparison due to the lack of specific experimental data for this compound.
| Property | Estimated Value (this compound) | 1H-Indazol-5-ol[2][3] | 1H-Indazol-5-amine[4] |
| Molecular Formula | C₈H₈N₂O | C₇H₆N₂O | C₇H₇N₃ |
| Molecular Weight | 148.16 g/mol | 134.14 g/mol | 133.15 g/mol |
| Appearance | White to off-white or light brown solid | White to beige crystalline powder | Not specified |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | Not specified | 17.9 µg/mL (at pH 7.4) |
| pKa | Not available | Data available in IUPAC Digitized pKa Dataset | Data available in IUPAC Digitized pKa Dataset |
| XLogP3 | ~1.8 (Estimated) | 1.8 | 1.5 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 3 |
Handling and Storage Guidelines
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following guidelines are based on safety data sheets for similar indazole compounds.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Dust Formation: Minimize dust generation during handling.
Storage Conditions
-
Container: Store in a tightly sealed, light-resistant container.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing is recommended, depending on the manufacturer's instructions.
-
Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
-
Desiccation: Store with a desiccant to prevent moisture absorption.
Experimental Protocols
The following are general protocols for the preparation and use of this compound in in-vitro assays.
Preparation of Stock Solutions
Due to its presumed low aqueous solubility, a concentrated stock solution should be prepared in an appropriate organic solvent.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (specific to the experiment)
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the assay buffer. This step is crucial to minimize the precipitation of the compound when transferring from a high concentration of DMSO to an aqueous buffer.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution using the assay buffer to obtain the final desired concentrations for the experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects the biological system (typically ≤ 0.5%).
Diagrams
General Handling and Solution Preparation Workflow
Caption: Workflow for handling and preparing this compound solutions.
Representative Kinase Signaling Pathway
Indazole derivatives are frequently investigated as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a potential target for this compound.
Caption: Potential inhibitory action on a generic MAPK/ERK signaling pathway.
References
Application Notes & Protocols: 7-Methyl-1H-indazol-5-ol for Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Methyl-1H-indazol-5-ol is a valuable fragment for use in fragment-based drug design (FBDD). The indazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its ability to form key hydrogen bond interactions and serve as a versatile scaffold for further chemical elaboration makes it an attractive starting point for developing potent and selective inhibitors against a variety of biological targets.[4] This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns, targeting protein kinases and bromodomains, which are common targets for indazole-containing compounds.[4][5]
Data Presentation
Fragment screening campaigns typically generate quantitative data on the binding affinity and ligand efficiency of the fragments. While specific experimental data for this compound is not publicly available, the following tables represent typical data that would be generated and are provided for illustrative purposes.
Table 1: Biophysical Screening Data for this compound
| Target Protein | Screening Technique | Dissociation Constant (Kd) | Ligand Efficiency (LE) |
| Protein Kinase A (PKA) | Surface Plasmon Resonance (SPR) | 250 µM | 0.35 |
| p21-activated kinase 1 (PAK1) | Isothermal Titration Calorimetry (ITC) | 180 µM | 0.37 |
| Bromodomain-containing protein 4 (BRD4) | Thermal Shift Assay (TSA) | ΔTm = 2.1 °C | N/A |
Table 2: In Vitro Enzyme Inhibition Data
| Target Enzyme | Assay Type | IC50 |
| p21-activated kinase 1 (PAK1) | In Vitro Kinase Assay | 150 µM |
| Phosphoinositide-Dependent Kinase-1 (PDK1) | In Vitro Kinase Assay | 300 µM |
Experimental Protocols
Detailed methodologies for key experiments in a fragment-based screening campaign are provided below.
Surface Plasmon Resonance (SPR) for Fragment Screening
Objective: To identify and characterize the binding of this compound to a target protein in a label-free, real-time manner.
Methodology:
-
Immobilization of Target Protein:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (e.g., PKA) at a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 4.5) to achieve an immobilization level of approximately 8000-10000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).
-
-
Fragment Binding Analysis:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO) with concentrations ranging from 1 µM to 500 µM.
-
Inject the fragment solutions over the immobilized target protein surface and a reference flow cell (without protein) at a flow rate of 30 µL/min.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections using a short pulse of a mild regeneration buffer (e.g., 10 mM glycine-HCl, pH 2.5).
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kd).[6]
-
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against a specific protein kinase.[5]
Methodology:
-
Reagents:
-
Recombinant human kinase (e.g., PAK1)
-
Substrate peptide
-
ATP
-
This compound (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the kinase and the test compound. Incubate for 15 minutes at room temperature.[5]
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.[5]
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ADP detection or fluorescence polarization.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
-
Thermal Shift Assay (TSA)
Objective: To detect the binding of this compound to a target protein by measuring changes in its thermal stability.
Methodology:
-
Reagents:
-
Purified target protein (e.g., BRD4)
-
SYPRO Orange dye
-
This compound (in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Prepare a solution of the target protein at a final concentration of 2 µM in the assay buffer.
-
Add SYPRO Orange dye to a final dilution of 5X.
-
Dispense the protein-dye mixture into a 96-well PCR plate.
-
Add this compound to the wells at various concentrations (e.g., 1 µM to 1 mM). Include a DMSO control.
-
Seal the plate and perform a temperature ramp from 25°C to 95°C in a real-time PCR instrument, monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which the fluorescence is maximal.
-
A significant increase in Tm (ΔTm) in the presence of the fragment indicates binding and stabilization of the protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway involving a target of indazole derivatives and the general workflow for fragment-based drug design.
Caption: Simplified PAK1 signaling pathway, a potential target for indazole-based inhibitors.
Caption: General workflow for a fragment-based drug design (FBDD) campaign.
This compound represents a promising starting point for fragment-based drug discovery campaigns. Its inherent structural features, characteristic of the broader indazole class, make it suitable for targeting important drug classes such as kinases and bromodomains. The protocols and data presented here provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts. Through systematic screening, hit validation, and structure-guided optimization, this compound can be elaborated into potent and selective lead compounds with therapeutic potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Methyl-1H-indazol-5-ol Synthesis
Welcome to the technical support center for the synthesis of 7-Methyl-1H-indazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is a two-step process starting from 4-methyl-2-nitrophenol. The first step involves the reduction of the nitro group to an amine, yielding 2-amino-4-methylphenol. The subsequent step is a diazotization of the amino group followed by an intramolecular cyclization to form the desired indazole ring.
Q2: My overall yield is consistently low. What are the most critical steps to optimize?
Low yields in this synthesis often stem from two main areas: incomplete reduction of the nitro group in the first step, and side reactions during the diazotization and cyclization step. Careful control of reaction temperature and the purity of the intermediate, 2-amino-4-methylphenol, are crucial for maximizing your yield.
Q3: What are the typical impurities I might encounter in my final product?
Common impurities can include unreacted 4-methyl-2-nitrophenol from the first step, or the intermediate 2-amino-4-methylphenol if the diazotization was incomplete. Additionally, side reactions during diazotization can lead to the formation of tar-like byproducts, which can complicate purification.
Q4: How can I best purify the crude this compound?
Purification is typically achieved through column chromatography on silica gel.[1] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. Recrystallization from a suitable solvent system can be used as a final step to achieve high purity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Reduction Step | Incomplete reaction. | Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. Increase reaction time or hydrogen pressure. Monitor the reaction by TLC until the starting material is fully consumed. |
| Catalyst poisoning. | Use high-purity solvents and reagents. If necessary, pre-treat the starting material to remove any potential catalyst poisons. | |
| Low Yield in Diazotization/Cyclization | Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization and cyclization process. Add the sodium nitrite solution slowly to control the reaction exotherm. |
| Formation of side products (tars). | Ensure the starting 2-amino-4-methylphenol is pure. Use freshly prepared sodium nitrite solution. | |
| Product is a Dark, Oily Residue | Presence of significant impurities or tars. | Review the reaction conditions of the diazotization step, particularly the temperature control. The crude product may require extensive purification by column chromatography. |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | After quenching the reaction, ensure the pH is adjusted appropriately to precipitate the product. Use a different extraction solvent if necessary. |
| Poor Separation During Column Chromatography | Incorrect solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for good separation. A gradient elution is often more effective than an isocratic one.[1] |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylphenol
Materials:
-
4-methyl-2-nitrophenol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
In a hydrogenation vessel, dissolve 4-methyl-2-nitrophenol in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Rinse the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-methylphenol, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
Materials:
-
2-amino-4-methylphenol
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2-amino-4-methylphenol in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 2-amino-4-methylphenol, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of 7-Methyl-1H-indazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 7-Methyl-1H-indazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and widely employed methods for the purification of this compound and related indazole derivatives are column chromatography and recrystallization.[1] The selection between these techniques often hinges on the impurity profile, the scale of the purification, and the desired final purity of the compound.
Q2: What are the potential impurities I might encounter in my crude this compound?
A2: Impurities in crude this compound can originate from various sources, including:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Side products: Isomeric species or products from competing reaction pathways.
-
Reagents: Excess reagents used during the synthesis.
-
Degradation products: The compound may degrade under certain conditions (e.g., exposure to strong acids, bases, or high temperatures). Indazole derivatives, for instance, can sometimes undergo decomposition in boiling water.[2]
Q3: How can I assess the purity of my this compound sample?
A3: A comprehensive assessment of purity requires a multi-faceted analytical approach.[3] The following orthogonal methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting non-volatile impurities.
-
Thin-Layer Chromatography (TLC): Provides a rapid qualitative assessment of purity and is crucial for developing column chromatography methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and helps identify organic impurities.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of impurities when coupled with a chromatographic technique (e.g., LC-MS).[3]
Troubleshooting Guides
Recrystallization Purification
Problem 1: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution may be too concentrated (supersaturated), or the cooling rate is too rapid. The presence of certain impurities can also inhibit crystallization and promote oiling.[1]
-
Solution:
-
Re-heat and Add Solvent: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to reduce the saturation level.[1]
-
Slow Cooling: Allow the solution to cool down to room temperature slowly. Using a Dewar flask or insulating the flask can help control the cooling rate. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.[1]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound to induce crystallization.
-
Problem 2: Poor recovery of the compound after recrystallization.
-
Possible Cause: The chosen solvent may be too good at dissolving the compound even at low temperatures. Too much solvent may have been used for dissolution.
-
Solution:
-
Solvent Screening: Perform small-scale solvent screening to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents to screen for indazole derivatives include ethanol, methanol, and ethyl acetate.[1]
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Concentration: If too much solvent was added, carefully evaporate some of the solvent and attempt to recrystallize again.
-
Column Chromatography Purification
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system (eluent) lacks the optimal polarity to effectively resolve the components of the mixture on the stationary phase.[1]
-
Solution:
-
TLC Optimization: Before running the column, conduct a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation between your product and the impurities. Aim for an Rf value of approximately 0.2-0.4 for this compound.[1]
-
Gradient Elution: Employ a gradient elution instead of an isocratic (constant solvent composition) one. Start with a less polar solvent and gradually increase the polarity. For example, a gradient of 0% to 5% methanol in dichloromethane can be effective for polar compounds.[1]
-
Stationary Phase Selection: While silica gel is the most common stationary phase, consider using alumina, which can offer different selectivity for indazole derivatives.[1]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing your polar compound to remain strongly adsorbed to the polar stationary phase (e.g., silica gel).[1]
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, consider adding a small percentage of a more polar solvent like methanol.[1]
-
Check Compound Stability: Ensure that this compound is stable on the stationary phase. Some highly polar or acidic/basic compounds can degrade on silica gel.[1]
-
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
General Protocol for Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed column with no air bubbles.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. Monitor the separation using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative HPLC Conditions for Purity Assessment of Indazole Derivatives
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B. For example: 0-2 min 95% A, 2-10 min ramp to 5% A, 10-12 min hold at 5% A, 12-12.1 min return to 95% A, 12.1-15 min re-equilibration.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Note: The above conditions are representative and may require optimization for this compound.[3]
Visualizations
Caption: A typical purification workflow for this compound.
Caption: A logical flow for troubleshooting common purification problems.
References
7-Methyl-1H-indazol-5-ol solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 7-Methyl-1H-indazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of poor solubility for this compound?
The molecular structure of this compound, which includes a planar and aromatic indazole ring system, contributes to its hydrophobic nature. While the hydroxyl (-OH) group and the nitrogen atoms in the indazole ring can participate in hydrogen bonding, the overall lipophilicity of the molecule can lead to low solubility in aqueous solutions.[1] For many indazole derivatives, achieving sufficient aqueous solubility is a critical factor for the compound to reach its target and exert a biological effect.[1]
Q2: What is the recommended first step for dissolving this compound?
The initial and most common approach is to prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) or ethanol are frequently used for this purpose.[1] This concentrated stock solution can then be diluted into the desired aqueous buffer for the experiment. It is crucial to keep the final concentration of the organic solvent in the assay low (typically below 0.5% for DMSO) to avoid any solvent-induced artifacts in the experimental results.[1]
Q3: Can adjusting the pH of the solution improve the solubility of this compound?
Yes, modifying the pH can be a highly effective method for improving the solubility of ionizable compounds like this compound.[1] The indazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[1] By adjusting the pH of the buffer away from the compound's isoelectric point, the proportion of the more soluble ionized form can be increased.[1] For a compound with a weakly acidic hydroxyl group, increasing the pH (making it more alkaline) will generally enhance solubility. Conversely, for a weakly basic compound, decreasing the pH (making it more acidic) will increase solubility.[1] A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range.
Q4: What are co-solvents and how can they aid in solubilizing this compound?
Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent, thereby increasing the solubility of nonpolar compounds.[1] Besides DMSO and ethanol for stock solutions, other co-solvents like polyethylene glycol (PEG) and propylene glycol (PG) can be considered for the final working solution, though their compatibility with the specific assay must be verified.[1]
Q5: Are there other methods to enhance the solubility of this compound for in vitro studies?
Several other techniques can be employed to improve the solubility of poorly soluble compounds. These include the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, while their hydrophilic exterior enhances aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.[1]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions. However, they can also be cytotoxic and may interfere with biological assays, so their use should be carefully evaluated.[1]
Troubleshooting Guide
Issue: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Decrease the final concentration: The compound may not be soluble at the desired final concentration. Try a lower concentration. |
| 2. Increase the DMSO concentration: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5%) might be necessary. Always include a vehicle control with the same DMSO concentration. | |
| 3. Use a different co-solvent: Consider using ethanol as an alternative to DMSO. | |
| pH of the Buffer | 1. Adjust the pH: If the compound is ionizable, altering the pH of the buffer can significantly impact solubility.[1] |
| Temperature | 1. Gentle warming: Briefly warming the solution (e.g., to 37°C) may help dissolve the compound. However, be cautious about potential degradation of the compound at higher temperatures. |
| Kinetic vs. Thermodynamic Solubility | 1. Vortex vigorously during dilution: Adding the stock solution to the buffer while vortexing can help prevent immediate precipitation. |
| 2. Sonication: Brief sonication can aid in the dissolution process.[1] |
Issue: Compound is not soluble even in 100% DMSO.
| Potential Cause | Troubleshooting Steps |
| Poor DMSO Solubility | 1. Try alternative organic solvents: Consider other polar aprotic solvents like dimethylformamide (DMF). |
| 2. Gentle heating and sonication: As mentioned above, these techniques can aid in dissolving the compound in the organic solvent. | |
| Compound Quality | 1. Verify compound identity and purity: Ensure the correct compound is being used and that it is of high purity. |
Quantitative Solubility Data
| Compound | Solvent/Condition | Solubility |
| 1H-Indazol-5-amine | Aqueous buffer at pH 7.4 | 17.9 µg/mL[2] |
This value can serve as a rough estimate, but experimental determination of the solubility of this compound is highly recommended.
Experimental Protocols
Protocol: Preparation of a Stock Solution and Working Solutions
This protocol provides a general procedure for preparing a stock solution of this compound in an organic solvent and subsequent dilution to a working concentration in an aqueous buffer.
Materials:
-
This compound powder
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Sterile, anhydrous DMSO
-
Desired sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh a precise amount of this compound powder (e.g., 1.48 mg for 1 mL of a 10 mM solution). b. Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock. c. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.[1] d. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solution Preparation (e.g., 10 µM): a. Perform serial dilutions of the DMSO stock solution into the final aqueous buffer immediately before use. b. For a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of the aqueous buffer). c. It is critical to add the stock solution to the buffer while vortexing to facilitate rapid mixing and minimize precipitation. d. Always prepare a "vehicle control" containing the same final concentration of DMSO as the test samples.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
Technical Support Center: 7-Methyl-1H-indazol-5-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-Methyl-1H-indazol-5-ol in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a solid that is generally stable under standard ambient conditions (room temperature) when stored in a tightly closed container, protected from light and moisture.[1] However, the stability of the compound in solution is dependent on several factors including the solvent, pH, temperature, and exposure to light. As an indazole derivative, it belongs to a class of compounds where the 1H-tautomer is typically more thermodynamically stable than the 2H-tautomer.[2][3][4][5]
Q2: Which solvents are recommended for dissolving this compound?
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be significantly influenced by pH. Indazoles can be susceptible to degradation under strongly acidic or basic conditions. It is crucial to perform pH stability studies to determine the optimal pH range for your experiments. A general protocol for testing stability across a range of pH values is provided in the Troubleshooting Guide below.
Q4: Is this compound sensitive to light?
A4: Many organic molecules are light-sensitive, and it is best practice to assume that this compound may be photolabile until proven otherwise. Stock solutions and experimental samples should be protected from light by using amber vials or by wrapping containers in aluminum foil. A photostability testing protocol is detailed in the Experimental Protocols section.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: For short-term storage (days to a week), solutions can typically be stored at 2-8°C. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in solution. | 1. Prepare fresh solutions before each experiment.2. Perform a stability study under your specific experimental conditions (solvent, pH, temperature).3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | 1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your assay.3. Use a different buffer system or adjust the pH. |
| Loss of activity over time | Instability of the compound. | 1. Store stock solutions at -80°C in small aliquots.2. Protect solutions from light.3. Evaluate the stability of the compound in your specific assay medium over the time course of the experiment. |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a specific solvent system over time.
Materials:
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This compound
-
HPLC-grade solvent (e.g., DMSO, Methanol)
-
Aqueous buffer of choice
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution with the desired experimental solvent or buffer to the final test concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of the compound. This will serve as the 100% reference.
-
Incubation: Store the test solution under the desired experimental conditions (e.g., room temperature, 37°C). Protect from light.
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6]
1. Acid and Base Hydrolysis:
-
Acid: Mix equal volumes of a stock solution (e.g., in methanol) and 0.1 M HCl. Incubate at 60°C for up to 24 hours.[7]
-
Base: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for up to 8 hours.[7]
-
At various time points, withdraw a sample, neutralize it, and analyze by HPLC.
2. Oxidative Degradation:
-
Mix equal volumes of the stock solution and a 3% solution of hydrogen peroxide (H₂O₂).[7]
-
Store at room temperature, protected from light, for up to 24 hours.
-
Analyze samples by HPLC at different time intervals.
3. Thermal Degradation:
-
Store a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) in the dark.[7]
-
Analyze samples at various time points by HPLC.
4. Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., in a photostability chamber).
-
Keep a control sample in the dark at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC.[7]
Data Presentation
The results of the stability studies should be summarized in tables for clear comparison.
Table 1: Example of Solution Stability Data for this compound in 50% Acetonitrile/Water at Room Temperature
| Time (hours) | % Remaining (Mean ± SD) | Appearance |
| 0 | 100 | Clear, colorless |
| 2 | 99.5 ± 0.3 | Clear, colorless |
| 4 | 98.9 ± 0.5 | Clear, colorless |
| 8 | 97.2 ± 0.6 | Clear, colorless |
| 24 | 92.1 ± 1.1 | Clear, colorless |
| 48 | 85.4 ± 1.5 | Faint yellow tint |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Example of Forced Degradation Results for this compound
| Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h @ 60°C | 15.2% | 2 |
| 0.1 M NaOH | 8 h @ 60°C | 45.8% | 3 |
| 3% H₂O₂ | 24 h @ RT | 22.5% | 1 |
| Heat | 48 h @ 80°C | 8.9% | 1 |
| Light | 24 h | 12.3% | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions for 7-Methyl-1H-indazol-5-ol Derivatives
Welcome to the technical support center for the synthesis and optimization of 7-Methyl-1H-indazol-5-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answer frequently asked questions related to the chemistry of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing derivatives of this compound?
A1: The main challenges stem from the inherent reactivity of the indazole core and its substituents:
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Regioselectivity: The indazole ring has two reactive nitrogen atoms (N1 and N2). Reactions like alkylation and arylation can produce a mixture of N1 and N2 isomers, which are often difficult to separate. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] The ratio of N1 to N2 products is highly dependent on reaction conditions, including the base, solvent, and the steric and electronic nature of substituents on the indazole ring.[1][3]
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Protecting Groups: The acidic protons on the indazole N-H and the 5-hydroxyl group can interfere with many common reactions, especially metal-catalyzed cross-couplings. This often necessitates a multi-step synthesis involving protection and deprotection, which can lower the overall yield.[4][5]
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Reactivity of Substituents: The 7-methyl group can sterically hinder reactions at the N1 position, potentially influencing the N1/N2 selectivity.[3] The 5-hydroxyl group is an electron-donating group, which can affect the reactivity of the benzene portion of the scaffold in electrophilic aromatic substitution or cross-coupling reactions.
Q2: How can I control N1 vs. N2 regioselectivity during N-alkylation?
A2: Controlling the site of alkylation is a critical step. Generally, N1 substitution is thermodynamically favored, while N2 is kinetically favored.
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For N1-Selectivity (Thermodynamic Control): Using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity.[3] This combination often allows for equilibration to the more stable N1-substituted product.[3]
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For N2-Selectivity (Kinetic Control): To favor the N2 product, conditions that avoid thermodynamic equilibration are needed. The use of certain substituents can direct alkylation to the N2 position. For instance, electron-withdrawing groups at the C7 position have been shown to provide excellent N2-selectivity (≥96%).[1][3] Additionally, alkylation under neutral or acidic conditions can sometimes favor the N2 position.[1]
Q3: When is it necessary to protect the 5-hydroxyl group?
A3: The 5-hydroxyl group should be protected when using reagents that are sensitive to acidic protons or can react with alcohols. This includes:
-
Grignard or Organolithium Reagents: These strong bases will be quenched by the hydroxyl proton.
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Palladium-Catalyzed Cross-Coupling: While some conditions tolerate free hydroxyl groups, protection is often recommended to prevent side reactions or catalyst deactivation. Common protecting groups for phenols include methyl (Me), benzyl (Bn), or silyl ethers (e.g., TBS, TIPS).
Troubleshooting Guides
Issue 1: Poor Yield in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for introducing aryl or heteroaryl groups at a halogenated position (e.g., C3 or C6) of the indazole core.[6]
Problem: The reaction has a low yield of the desired coupled product.
Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Potential Causes & Solutions:
| Symptom | Potential Cause | Suggested Solution |
| Significant amount of unreacted starting material | Inactive catalyst or insufficient reaction time/temperature. | 1. Use a fresh, active palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[4][5][6] 2. Screen different ligands, as bulky biarylphosphine ligands can be effective.[4] 3. Increase the reaction temperature or prolong the reaction time, monitoring by TLC or LC-MS.[6] |
| Formation of dehalogenated byproduct | Presence of proton sources (e.g., water) that react with the organopalladium intermediate.[4] | 1. Use anhydrous and thoroughly degassed solvents and reagents.[4] 2. Use a base that is not hydrated, such as anhydrous K₃PO₄.[4] |
| Formation of boronic acid homocoupling byproduct | Oxygen contamination or issues with the base/catalyst system. | 1. Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). 2. Optimize the base and the stoichiometry of the boronic acid (typically 1.2-1.5 equivalents).[6] |
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig Amination
Problem: Attempting to install an amine at a halogenated position results in low conversion or byproduct formation.
Potential Causes & Solutions:
| Symptom | Potential Cause | Suggested Solution |
| No or low conversion | Catalyst inhibition or incorrect ligand/base combination. The unprotected N-H of the indazole can interfere with the reaction.[4] | 1. Protect the indazole N-H: Use a protecting group like Boc, which can sometimes be removed concomitantly under microwave conditions.[7] 2. Optimize Ligand/Base: For unprotected indazoles, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) paired with a strong, non-nucleophilic base (e.g., LiHMDS, K₃PO₄) can be effective.[4][7] |
| Side reactions (e.g., hydrodehalogenation) | Similar to Suzuki coupling, proton sources can cause side reactions. | 1. Ensure all reagents and solvents are anhydrous. 2. Thoroughly degas the reaction mixture before adding the catalyst.[4] |
Quantitative Data Summary
The optimal conditions are highly substrate-dependent. The following tables provide starting points for optimization based on literature for related indazole systems.
Table 1: N1-Selective Alkylation of Substituted Indazoles [3]
| Indazole Substituent (at C3) | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio |
| -CO₂Me | Benzyl bromide | NaH | THF | RT | >99:<1 |
| -C(CH₃)₃ | Benzyl bromide | NaH | THF | RT | >99:<1 |
| -CONH₂ | Benzyl bromide | NaH | THF | RT | >99:<1 |
| -H | Benzyl bromide | NaH | THF | RT | 94:6 |
Table 2: Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 3-Iodo-N-Boc-indazole | Arylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 150 (µW) | >80 | [7] |
| 6-Bromo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80-100 | Varies | [4] |
| 7-Bromo-4-amido-1H-indazole | (Hetero)arylboronic acid | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | 150 | 65-85 | [8] |
Experimental Protocols
Protocol 1: General Procedure for C3-Iodination of 1H-Indazole[5]
This protocol creates the 3-iodo-indazole precursor necessary for subsequent C3 functionalization via cross-coupling.
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Combine the starting this compound (1.0 equiv), iodine (I₂, 2.0 equiv), and potassium hydroxide (KOH, 3.75 equiv) in a round-bottom flask.
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Add DMF as the solvent.
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Stir the mixture at room temperature for 1 hour, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃, 10%).
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-iodo-indazole derivative.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[6]
This protocol is for coupling an aryl/heteroaryl group to a 3-iodo-indazole derivative. Protection of the N-H and 5-OH groups may be required.
General Experimental Workflow
Caption: A typical experimental workflow for a protected Suzuki coupling reaction.
-
Reaction Setup: To a reaction vessel, add the protected 3-iodo-7-methyl-1H-indazol-5-ol derivative (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[6]
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[6]
-
Degassing: Degas the mixture by bubbling a stream of inert gas (Argon or Nitrogen) through the solution for 15–30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–150 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[6][7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl derivative.
-
Deprotection: If necessary, remove the protecting group(s) using appropriate literature procedures.
Signaling Pathway Context
Derivatives of this compound are often investigated as kinase inhibitors for applications in oncology. A key target is the PI3K/Akt/mTOR pathway, which is crucial for regulating cell proliferation, survival, and growth. Dysregulation of this pathway is a common feature in many cancers.[6]
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing a potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of 7-Methyl-1H-indazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor cell permeability of 7-Methyl-1H-indazol-5-ol and related indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor cell permeability of this compound?
A1: While specific experimental data for this compound is limited, its chemical structure suggests several factors that likely contribute to poor cell permeability. Indazole derivatives can exhibit poor aqueous solubility. The key physicochemical properties influencing permeability are:
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Lipophilicity (LogP): A delicate balance is required. While some lipophilicity is needed to enter the cell membrane, excessively high lipophilicity can cause the compound to become trapped within the lipid bilayer, hindering its release into the cytoplasm.
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Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.
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Polar Surface Area (PSA): A high PSA, often due to the presence of polar functional groups like the hydroxyl (-OH) and amine (-NH) groups in the indazole ring, can impede the molecule's ability to traverse the hydrophobic core of the cell membrane.
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Hydrogen Bond Donors/Acceptors: A significant number of hydrogen bond donors and acceptors can increase the energy required for the molecule to move from the aqueous environment into the lipid membrane.
Q2: My compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?
A2: The PAMPA model is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. Low permeability in a PAMPA assay is a strong indicator that the compound has inherent difficulties with passive diffusion across a lipid bilayer. This is likely due to unfavorable physicochemical properties such as high polarity or low lipophilicity.
Q3: My compound has acceptable permeability in the PAMPA assay but performs poorly in a Caco-2 cell assay. What could be the reason for this discrepancy?
A3: This is a common scenario that suggests the involvement of active transport mechanisms present in Caco-2 cells, which are absent in the PAMPA model. The most probable cause is that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp). These pumps actively transport the compound out of the cell, leading to a low apparent permeability in the apical-to-basolateral direction.
Q4: How can I confirm if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A4: To determine if your compound is a P-gp substrate, you can perform a bidirectional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A significantly higher permeability in the B-to-A direction compared to the A-to-B direction (an efflux ratio greater than 2) is a strong indication of active efflux.[1] To further confirm this, the assay can be conducted in the presence of a known P-gp inhibitor, such as verapamil. A reduction in the efflux ratio in the presence of the inhibitor provides evidence of P-gp involvement.[1]
Q5: What chemical modifications can be made to this compound to potentially improve its cell permeability?
A5: Several medicinal chemistry strategies can be employed to enhance the cell permeability of indazole derivatives:
-
Prodrug Approach: The hydroxyl group at the 5-position is a prime candidate for creating a prodrug. By masking this polar group with a lipophilic moiety (e.g., an ester or a carbamate), the overall lipophilicity of the molecule can be increased, facilitating membrane transport. This promoiety would then be cleaved by intracellular enzymes to release the active parent compound.
-
N-Alkylation: Alkylation at the N1 or N2 position of the indazole ring can increase lipophilicity and reduce the hydrogen bond donor capacity, which can improve permeability.[2][3][4] The choice of alkyl group and the position of alkylation would need to be optimized to balance permeability and biological activity.[2][3][4]
-
Intramolecular Hydrogen Bonding: Introducing substituents that can form an intramolecular hydrogen bond can effectively shield polar groups, reducing the energy penalty for membrane desolvation and thereby improving permeability.
Q6: What formulation strategies can be used to improve the cellular uptake of this compound?
A6: If chemical modification is not feasible, formulation strategies can be employed to enhance cell permeability:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like liposomes or nanoemulsions can facilitate its transport across the cell membrane.[5]
-
Nanoparticle-Based Delivery Systems: Polymeric nanoparticles can protect the compound from degradation and enhance its cellular uptake.
-
Use of Permeation Enhancers: Co-administration with permeation enhancers, such as certain fatty acids or surfactants, can transiently increase membrane fluidity and improve drug passage.[5] However, this approach must be carefully evaluated for potential cytotoxicity.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during in vitro permeability assays with compounds like this compound.
Issue 1: Low Compound Recovery in Permeability Assays
-
Observation: The total amount of the compound recovered from the donor and acceptor compartments at the end of the experiment is significantly less than the initial amount.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | Use low-binding plates and pipette tips. For Caco-2 assays, consider adding 1-4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment to act as a "sink" for lipophilic compounds.[1] |
| Compound Instability | Assess the chemical stability of the compound in the assay buffer over the duration of the experiment using LC-MS/MS. Adjust the pH or add antioxidants if degradation is observed. |
| Lysosomal Trapping | For basic compounds, lysosomal trapping can be an issue. This can be investigated by running the assay in the presence of a lysosomotropic agent like bafilomycin A1. An increase in recovery suggests lysosomal trapping.[1] |
| Poor Solubility | Visually inspect the donor solution for any precipitation. If solubility is an issue, consider using a co-solvent, but ensure the final concentration does not impact cell viability (typically <1% for DMSO). |
Issue 2: High Variability in Permeability Values Across Replicate Wells
-
Observation: The calculated apparent permeability (Papp) values show a high degree of variation between replicate wells.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer (Caco-2) | Verify the integrity of the Caco-2 monolayer in each well before the experiment using Transepithelial Electrical Resistance (TEER) measurements. Only use wells that meet the established TEER criteria.[6] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique, especially when handling small volumes. |
| Edge Effects in the Plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Compound Precipitation | As mentioned above, ensure the compound remains in solution throughout the assay. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a compound.
Materials:
-
96-well PAMPA plate (e.g., PVDF filter plate)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.[7]
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[7]
-
Prepare Donor Solution: Prepare the test compound solution by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%).[7]
-
Start Assay: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate onto the acceptor plate.[7]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[8][9]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the surface area of the membrane
-
t is the incubation time
-
[C]A is the concentration in the acceptor well
-
[C]eq is the theoretical equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the procedure for assessing compound permeability across a Caco-2 cell monolayer, which can provide insights into both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
TEER meter
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[11]
-
Prepare Dosing Solutions: Dilute the test compound stock solution in transport buffer to the desired final concentration (e.g., 10 µM), keeping the final DMSO concentration low.[5]
-
Transport Experiment (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (AP) side (donor compartment) and fresh transport buffer to the basolateral (BL) side (acceptor compartment).[6]
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the BL side and replace with fresh buffer. Also, sample the AP side at the end of the experiment.[6]
-
-
Transport Experiment (B-to-A) (for efflux assessment): Repeat the experiment, but add the dosing solution to the BL side and sample from the AP side.[6]
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the acceptor compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[6]
-
Efflux Ratio (ER) Calculation: ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests active efflux.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Troubleshooting 7-Methyl-1H-indazol-5-ol in kinase assays
Disclaimer: 7-Methyl-1H-indazol-5-ol is a novel compound, and extensive public data on its specific kinase inhibitory profile and behavior in assays is limited. This guide is based on general principles of kinase assay troubleshooting and the known characteristics of the indazole scaffold as a privileged structure in kinase inhibitor design. The provided data and protocols are illustrative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter when working with this compound in kinase assays.
Q1: My IC50 value for this compound is significantly higher than expected, or I'm seeing no inhibition. What are the possible causes?
Several factors could contribute to a lack of potency in your assay:
-
ATP Concentration: The inhibitory activity of ATP-competitive inhibitors, a common class for indazole derivatives, is highly dependent on the ATP concentration in the assay.[1][2] If the ATP concentration is significantly higher than the Km (Michaelis constant) of the kinase for ATP, it can outcompete the inhibitor, leading to an artificially high IC50 value.[1]
-
Compound Solubility: Poor solubility of the compound in the assay buffer can lead to a lower effective concentration than intended. Ensure the final DMSO concentration is consistent and low (typically ≤1%) to maintain compound solubility without affecting enzyme activity.
-
Compound Degradation: Small molecule inhibitors can degrade over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles.[3] It is advisable to use freshly prepared dilutions from a recent stock solution.[3]
-
Inactive Kinase: The kinase enzyme may have lost activity due to improper storage or handling. Always include a positive control with a known inhibitor to validate the assay's performance.[1][4]
Troubleshooting Workflow for Poor Potency
Caption: Troubleshooting workflow for addressing low potency of this compound.
Q2: I'm observing high variability between replicate wells. What should I check?
High intra-plate variability often points to technical errors during the assay setup.
-
Pipetting Inaccuracy: Small volume variations, especially of the enzyme or inhibitor, can cause significant differences in activity. Ensure pipettes are calibrated and use proper pipetting techniques to avoid errors.
-
Inadequate Mixing: If reagents are not mixed thoroughly in the wells, reaction rates can be inconsistent.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, altering reaction kinetics. Using a plate sealer and ensuring a humidified environment can mitigate this.
-
Order of Addition: The sequence of adding reagents should be kept consistent across all plates and experiments to ensure reproducibility.
Q3: My assay has a high background signal. How can I troubleshoot this?
A high background can mask the true inhibitory effect of your compound.
-
Compound Interference: this compound might interfere with the assay detection system (e.g., fluorescence or luminescence). To test for this, run a control plate without the kinase enzyme and observe if the signal increases with the compound concentration.[1]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[1] This can often be mitigated by including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.[1]
-
Kinase Autophosphorylation: Some kinases can phosphorylate themselves, contributing to the signal.[2] This can be assessed by running a control without the substrate.[1]
Key Controls for Diagnosing High Background
| Control Condition | Purpose | Expected Outcome | Potential Issue if Deviated |
| No Enzyme | Identifies compound interference with the detection system.[1] | Signal should be at background levels. | Increasing signal with compound suggests interference. |
| No Substrate | Measures kinase autophosphorylation.[1][2] | Signal should be significantly lower than the positive control. | High signal indicates significant autophosphorylation. |
| No Inhibitor (Positive Control) | Represents 100% kinase activity.[1] | Maximum signal. | Low signal suggests an issue with the enzyme or other reagents. |
| Known Inhibitor (Negative Control) | Validates assay sensitivity and performance.[1] | Signal should be at or near background. | High signal suggests a problem with the assay's dynamic range. |
Q4: How do I determine the mechanism of action (e.g., ATP-competitive) of this compound?
Understanding the mechanism of inhibition is crucial for lead optimization.
-
Kinetic Analysis: To determine if the inhibitor is competitive with ATP, you can perform the kinase assay with varying concentrations of both the inhibitor and ATP.[4] If the IC50 of this compound increases with increasing ATP concentration, it suggests an ATP-competitive mechanism of action.[1]
Hypothetical Kinase Selectivity Profile
The indazole scaffold is a core component of many kinase inhibitors, some of which are highly selective, while others are multi-targeted.[5][6] A preliminary (hypothetical) kinase panel screening of this compound might yield a profile that helps prioritize further studies.
Table 2: Illustrative Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 1 µM | Putative Target Family | Notes |
| Kinase A | 92% | Serine/Threonine Kinase | Primary Target |
| Kinase B | 85% | Serine/Threonine Kinase | Secondary Target |
| Kinase C (Tyrosine Kinase) | 45% | Tyrosine Kinase | Moderate Off-Target Activity |
| Kinase D | 15% | Serine/Threonine Kinase | Low Off-Target Activity |
| Kinase E | 5% | Tyrosine Kinase | Negligible Activity |
This data is for illustrative purposes only.
Illustrative Signaling Pathway Affected by a Putative Target
If "Kinase A" is a key component of a pro-survival pathway, its inhibition by this compound would be expected to block downstream signaling, potentially leading to apoptosis.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (Luminescence-based)
This protocol measures the depletion of ATP as an indicator of kinase activity.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 4X solution of the substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of this compound in 100% DMSO, then dilute to a 4X final concentration in kinase buffer. Ensure the final DMSO concentration in the assay is consistent and ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the assay plate wells. For positive controls (100% activity), add 5 µL of buffer with the same DMSO concentration.
-
Add 10 µL of the 2X kinase solution to all wells, except for the negative control (background) wells. Add 10 µL of kinase buffer to the negative control wells.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range (typically <20% substrate conversion).
-
Stop the reaction and detect the remaining ATP by adding 20 µL of an ATP detection reagent (e.g., a luciferase/luciferin-based system).
-
Measure luminescence using a plate reader.
-
Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)
This protocol assesses whether this compound can inhibit the phosphorylation of a known substrate of its target kinase within a cellular context.
-
Cell Culture and Treatment:
-
Plate cells that express the target kinase at a consistent density and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate to serve as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 7-Methyl-1H-indazol-5-ol
Welcome to the technical support center for the synthesis of 7-Methyl-1H-indazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential side reactions and optimization of the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and what are the critical steps?
A1: A prevalent method for synthesizing substituted indazoles like this compound is the Jacobsen-modified Sugasawa reaction. This approach typically starts from a substituted aniline, in this case, 4-methoxy-2-methylaniline. The key steps involve formylation of the amino group, followed by a directed ortho-lithiation and reaction with a nitrosating agent, and subsequent cyclization. The final step is the demethylation of the methoxy group to yield the desired phenol.
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The primary side reactions of concern are:
-
Formation of the 2H-indazole regioisomer: Indazoles can exist as two stable tautomers, the 1H and 2H forms. Depending on the reaction conditions, a mixture of these isomers can be formed, complicating purification.[1][2]
-
Incomplete cyclization: The reaction intermediate, a nitroso compound, may not fully cyclize to the indazole ring, leading to impurities.
-
Formation of N-oxide byproducts: Over-oxidation during the nitrosation step can lead to the formation of N-oxide impurities.
-
Side reactions involving the hydroxyl group: In the final demethylation step, if harsh conditions are used, side reactions at the newly formed hydroxyl group can occur, such as etherification or oxidation.
-
Dimerization: Under certain conditions, especially at elevated temperatures, dimerization of the starting materials or intermediates can occur.[1]
Q3: How can I minimize the formation of the undesired 2H-indazole isomer?
A3: Regioselectivity is a common challenge in indazole synthesis.[2] The formation of the thermodynamically more stable 1H-isomer is often favored. To enhance the selectivity for the 1H-isomer, careful optimization of the reaction conditions is crucial. This includes the choice of solvent, temperature, and the nature of the base used during the cyclization step. In many cases, aprotic polar solvents and lower reaction temperatures favor the formation of the 1H-indazole.
Q4: My reaction yields are consistently low. What are the likely causes and how can I improve them?
A4: Low yields can stem from several factors:
-
Moisture in reactants and solvents: The lithiation step is highly sensitive to moisture. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
-
Suboptimal temperature control: The ortho-lithiation and nitrosation steps are typically performed at low temperatures (e.g., -78 °C). Poor temperature control can lead to a host of side reactions.
-
Inefficient cyclization: The cyclization to the indazole ring may require specific conditions (e.g., heating in a suitable solvent). Ensure the reaction time and temperature are optimized for this step.
-
Degradation of the product: The final product, a phenol, can be susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially during purification and storage.
Q5: What are the recommended methods for purifying the final product, this compound?
A5: The most effective purification methods are typically column chromatography and recrystallization.
-
Column Chromatography: Silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective in separating the desired product from less polar impurities and any unreacted starting materials.[3]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure material. The choice of solvent will depend on the solubility profile of the product and impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| A complex mixture of products is observed by TLC/LC-MS after the reaction. | - Reaction temperature was not adequately controlled.- Presence of moisture or oxygen.- Incorrect stoichiometry of reagents. | - Ensure precise temperature control, especially during lithiation and nitrosation.- Use anhydrous solvents and perform the reaction under an inert atmosphere.- Carefully check the molar equivalents of all reactants. |
| The desired product is contaminated with the 2H-indazole isomer. | - The reaction conditions favor the formation of the kinetic 2H-product. | - Modify the solvent and base used in the cyclization step.- Explore different cyclization temperatures and reaction times to favor the thermodynamic 1H-product.[4] |
| The final product is dark in color and appears to be degrading. | - Oxidation of the phenolic hydroxyl group. | - Perform the final work-up and purification steps using degassed solvents.- Store the purified product under an inert atmosphere and protect it from light. |
| Incomplete conversion of the starting material. | - Insufficient reaction time or temperature.- Deactivation of the lithiating agent. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Ensure the lithiating agent is fresh and properly titrated.- Increase the reaction temperature for the cyclization step if necessary, while monitoring for byproduct formation. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Step 1: Synthesis of N-(4-methoxy-2-methylphenyl)formamide
-
To a solution of 4-methoxy-2-methylaniline (1.0 eq) in formic acid (5.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the formamide.
Step 2: Synthesis of 5-methoxy-7-methyl-1H-indazole
-
Dissolve the N-(4-methoxy-2-methylphenyl)formamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes (2.2 eq) while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of isoamyl nitrite (1.5 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
To a solution of 5-methoxy-7-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add a solution of boron tribromide (BBr₃) in DCM (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction to 0 °C and slowly quench with methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 7-Methyl-1H-indazol-5-ol and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 7-Methyl-1H-indazol-5-ol and its derivatives, presumed to be kinase inhibitors. Given the limited publicly available data on the specific selectivity profile of this compound, this guide focuses on the fundamental principles and experimental approaches to first characterize and then improve the selectivity of novel indazole-based compounds.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound and initial screening suggests it has inhibitory activity against our kinase of interest, but we are concerned about off-target effects. What is the first step to assess its selectivity?
A1: The crucial first step is to perform a broad kinase selectivity profile. This involves screening your compound against a large panel of kinases to identify its primary target(s) and any potential off-targets.[5][6][7] This will provide a quantitative measure of its selectivity and guide further optimization efforts. Several commercial services offer kinase profiling, or it can be performed in-house using various assay formats.
Q2: What are the common strategies to improve the selectivity of a kinase inhibitor like our indazole compound?
A2: Improving drug selectivity is a multi-faceted process that can be approached through medicinal chemistry and pharmacological strategies.[8][9][10][11] Key approaches include:
-
Structure-Based Drug Design: Utilizing computational modeling and the crystal structure of the target kinase to design modifications that enhance binding to the desired target while decreasing affinity for off-targets.[8]
-
Exploiting Structural Differences in Kinase Families: Targeting less conserved regions of the kinase, such as the substrate-binding site or allosteric sites, can lead to greater selectivity compared to targeting the highly conserved ATP-binding pocket.[12][13][14]
-
Medicinal Chemistry Modifications: Systematically modifying the core scaffold to improve interactions with the target and introduce steric hindrance with off-targets. This can involve targeting the "gatekeeper" residue, a key determinant of inhibitor selectivity.[15]
-
Pharmacokinetic Optimization: Modifying the compound's ADME (absorption, distribution, metabolism, and excretion) properties can help maintain a therapeutic concentration at the target site while minimizing exposure to tissues where off-targets are prevalent.[8]
Q3: Our compound is showing activity against several kinases with similar ATP-binding sites. How can we achieve better differentiation?
A3: This is a common challenge in kinase inhibitor development. Strategies to overcome this include:
-
Targeting Allosteric Sites: Developing inhibitors that bind to sites other than the conserved ATP pocket can provide a significant advantage in achieving high selectivity.[8][12]
-
Bivalent Inhibitors: Linking your inhibitor to another molecule that binds to a distinct site on the target kinase can dramatically increase selectivity.[15]
-
Covalent Inhibition: If your target kinase has a unique, accessible cysteine residue near the active site, designing a covalent inhibitor that forms an irreversible bond can lead to exceptional selectivity.[15]
Troubleshooting Guides
Problem 1: High Off-Target Activity in Initial Kinase Panel Screen
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Promiscuous binding to the conserved ATP pocket. | Strategy 1: Structure-Activity Relationship (SAR) Studies. Synthesize a small library of analogs with modifications at the methyl and hydroxyl positions of the this compound core. Screen these analogs against the primary target and key off-targets. | Identification of functional groups that improve the selectivity index (ratio of off-target IC50 to on-target IC50). |
| Strategy 2: Target the Gatekeeper Residue. If the off-target kinases have a bulky gatekeeper residue while the primary target has a smaller one, introduce a bulky substituent to your compound to create a steric clash with the off-target kinases.[15] | Reduced binding to kinases with larger gatekeeper residues, thereby enhancing selectivity. | |
| Compound is binding to a common structural motif across multiple kinase families. | Strategy: Computational Docking and Modeling. Use molecular docking simulations to predict the binding mode of your compound in both the target and off-target kinases.[8] | Identification of subtle differences in the binding pockets that can be exploited for rational drug design to improve selectivity. |
Problem 2: Promising In Vitro Selectivity, but Off-Target Effects Observed in Cellular Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor pharmacokinetic properties leading to high concentrations in off-target compartments. | Strategy 1: ADME Profiling. Conduct in vitro assays to determine the compound's solubility, permeability, metabolic stability, and plasma protein binding.[8] | Identification of liabilities in the compound's pharmacokinetic profile that can be addressed through chemical modification. |
| Strategy 2: Prodrug Approach. Design a prodrug that is selectively activated in the target tissue or cell type.[8] | Increased concentration of the active compound at the site of action and reduced systemic exposure, minimizing off-target effects. | |
| The compound inhibits a downstream effector common to multiple signaling pathways. | Strategy: Pathway Analysis. Use phosphoproteomics or Western blotting to analyze the phosphorylation status of key proteins in the signaling pathway of your target kinase and related off-target pathways upon treatment with your compound. | A clearer understanding of the compound's mechanism of action at a cellular level, which can inform further structural modifications or suggest alternative therapeutic applications. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a test compound against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.[5][7]
Materials:
-
Test compound (e.g., this compound) stock solution (10 mM in DMSO)
-
Panel of purified recombinant kinases
-
Corresponding kinase-specific substrates
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for screening is 1 µM.
-
In a 384-well plate, add the kinase, substrate, and reaction buffer to each well.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each kinase at the tested concentration and generate dose-response curves for hits to determine IC50 values.
Visualizations
Diagram 1: Experimental Workflow for Enhancing Selectivity
Caption: Workflow for iterative enhancement of kinase inhibitor selectivity.
Diagram 2: Hypothetical Signaling Pathway and Off-Target Effects
Caption: On-target vs. off-target effects of a kinase inhibitor.
Diagram 3: Logic for Structure-Activity Relationship (SAR) Study
Caption: SAR logic for improving selectivity of the indazole core.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.ca]
- 6. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. How to improve drug selectivity? [synapse.patsnap.com]
- 9. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 10. Finding a better path to drug selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Metabolic Stability of 7-Methyl-1H-indazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 7-Methyl-1H-indazol-5-ol and related indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic liabilities of the this compound scaffold?
A1: The indazole ring system, while sometimes used to improve metabolic stability compared to phenols, can itself be susceptible to metabolism.[1] Potential metabolic liabilities for this compound include:
-
Oxidation of the indazole ring: Cytochrome P450 (CYP) enzymes can oxidize the heterocyclic ring, potentially at the C3, C4, or C6 positions.[2]
-
Oxidation of the methyl group: The 7-methyl group is a potential site for benzylic oxidation to form a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and a carboxylic acid.
-
Glucuronidation of the hydroxyl group: The 5-hydroxyl group is a prime site for Phase II conjugation, particularly O-glucuronidation, which can lead to rapid clearance.[1]
-
N-Glucuronidation: The pyrazole nitrogen of the indazole ring can also undergo N-glucuronidation.
Q2: What are the primary strategies to improve the metabolic stability of this compound?
A2: Strategies to mitigate the metabolic liabilities mentioned above include:
-
Blocking Sites of Oxidation:
-
Deuteration: Replacing hydrogens on the methyl group or at susceptible positions on the indazole ring with deuterium can strengthen the C-H bond, slowing down CYP-mediated oxidation (the "kinetic isotope effect").[3][4]
-
Introducing Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., fluorine, chlorine, trifluoromethyl) to the indazole ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.[2][5]
-
Steric Hindrance: Introducing bulky groups near a metabolic soft spot can physically block the enzyme's active site from accessing it.[2]
-
-
Modifying the Hydroxyl Group:
-
Bioisosteric Replacement: If the hydroxyl group is not essential for pharmacological activity, it can be replaced with a bioisostere that is less prone to conjugation, such as an amide or a sulfonamide.
-
Prodrug Strategies: The hydroxyl group can be masked with a promoiety that is cleaved in vivo to release the active parent compound. This can protect it from first-pass metabolism.
-
Q3: Which in vitro models are most appropriate for assessing the metabolic stability of this compound?
A3: The choice of in vitro model depends on the specific metabolic pathways being investigated:
-
Liver Microsomes: This is a cost-effective, high-throughput model ideal for studying Phase I metabolism mediated by CYP enzymes.[6][7] Liver microsomes from different species (e.g., human, rat, mouse) can be used to assess interspecies differences in metabolism.[6]
-
Hepatocytes: As a more complete system, hepatocytes contain both Phase I and Phase II enzymes and can provide a more comprehensive picture of a compound's metabolic fate, including conjugation reactions like glucuronidation.[8][9]
-
Recombinant Enzymes: Using specific recombinant CYP or UGT enzymes can help identify the particular enzyme(s) responsible for the metabolism of your compound.[10]
Troubleshooting Guide
Problem 1: High variability in metabolic stability data between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Microsome/Hepatocyte Activity | Ensure consistent lot and storage conditions for biological materials. Always thaw microsomes and hepatocytes according to the supplier's protocol, typically quickly at 37°C and keeping them on ice thereafter.[11] Run positive controls (e.g., midazolam, dextromethorphan) with known metabolic rates in every assay to monitor enzyme activity.[11] |
| Compound Solubility Issues | Check the solubility of this compound in the final incubation buffer. The final concentration of organic solvent (e.g., DMSO, acetonitrile) should be kept low, typically <0.5% for DMSO and <1% for acetonitrile, to avoid inhibiting enzyme activity.[11] |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of all solutions. For high-throughput screens, consider using automated liquid handlers. |
Problem 2: The compound appears metabolically stable in microsomes but shows high clearance in vivo.
| Possible Cause | Troubleshooting Step |
| Non-CYP Mediated Metabolism | Microsomal assays primarily assess CYP-mediated (Phase I) metabolism.[12] The high in vivo clearance could be due to other pathways, such as metabolism by aldehyde oxidase or Phase II conjugation.[9] |
| Action | Conduct stability assays in hepatocytes, which contain a wider range of metabolic enzymes, including Phase II enzymes.[8][12] Also, consider using S9 fractions, which contain both microsomal and cytosolic enzymes.[9] |
| High Plasma Protein Binding | High binding to plasma proteins can limit the amount of free drug available for metabolism in vitro, leading to an underestimation of clearance. |
| Action | Determine the fraction of unbound drug in the in vitro assay and in plasma to calculate and scale intrinsic clearance more accurately. |
Problem 3: Difficulty in identifying metabolites using LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Low Metabolite Formation | Increase the incubation time or the protein concentration (microsomes or hepatocytes) to generate a higher concentration of metabolites. |
| Metabolite Instability | Some metabolites, particularly reactive intermediates, can be unstable and degrade before detection. |
| Action | Consider using trapping agents, such as glutathione (GSH), in the incubation to capture and stabilize reactive metabolites for detection.[13] |
| Ionization Issues in Mass Spectrometry | The metabolite may not ionize efficiently under the chosen conditions. |
| Action | Analyze samples in both positive and negative ionization modes. Adjust mass spectrometry source parameters to optimize for potential metabolites. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound.
1. Materials:
-
Pooled human liver microsomes (e.g., from XenoTech)
-
This compound (test compound)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[11]
-
100 mM Potassium phosphate buffer (pH 7.4)[11]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Acetonitrile (ACN) with an internal standard (for reaction termination and sample analysis)
-
96-well plates
-
Incubator/shaker (37°C)
2. Procedure:
-
Prepare Solutions:
-
Prepare a 1 mM stock solution of the test compound and positive controls in DMSO. Further dilute in buffer to achieve a final incubation concentration of 1 µM.[6][11]
-
Thaw liver microsomes on ice. Dilute with cold phosphate buffer to a working concentration of 1 mg/mL. The final protein concentration in the incubation will be 0.5 mg/mL.[6]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[6][14]
-
Include a negative control incubation without the NADPH regenerating system for the final time point to check for non-enzymatic degradation.[6]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).
Quantitative Data Summary (Example)
The following table presents hypothetical metabolic stability data for this compound and two structurally modified analogs designed to improve stability.
| Compound | Modification | t½ (min) | Clint (µL/min/mg) |
| This compound | Parent Compound | 15 | 92.4 |
| Analog A | 7-(Trideuteromethyl)-1H-indazol-5-ol | 45 | 30.8 |
| Analog B | 4-Fluoro-7-methyl-1H-indazol-5-ol | 60 | 23.1 |
Visualizations
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Potential metabolic pathways for this compound.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. mercell.com [mercell.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. rsc.org [rsc.org]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
A Comparative Guide to Indazole-Based Kinase Inhibitors: Pazopanib and Axitinib
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous potent kinase inhibitors. This guide provides a comparative analysis of two prominent FDA-approved indazole-containing drugs, Pazopanib and Axitinib. While this guide aims to compare 7-Methyl-1H-indazol-5-ol with other indazole inhibitors, a comprehensive search of publicly available scientific literature and patent databases did not yield sufficient data on the biological activity of this compound itself. Therefore, a direct comparison is not currently feasible. Instead, this guide will focus on well-characterized examples to illustrate the therapeutic potential of the indazole class.
This document summarizes their inhibitory profiles, details a representative experimental protocol for assessing kinase inhibition, and visualizes the key signaling pathways they modulate.
Data Presentation: Comparative Inhibitory Potency
Pazopanib and Axitinib are both multi-targeted tyrosine kinase inhibitors, primarily targeting pathways involved in angiogenesis, the formation of new blood vessels that are crucial for tumor growth. Their inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1 - 0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-free | |
| c-Kit | 1.7 | Cell-free | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | - | - | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 140 | Cell-free |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Signaling Pathways and Mechanism of Action
Pazopanib and Axitinib exert their anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, namely the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2][3] By blocking the signaling cascades initiated by these receptors, these inhibitors can effectively starve tumors of their blood supply and inhibit their growth.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[4] Binding of VEGF ligands to their receptors (VEGFRs) on the surface of endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and the formation of new blood vessels.
Caption: Simplified VEGFR signaling pathway and points of inhibition by Pazopanib and Axitinib.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and migration.[5] Dysregulation of this pathway is implicated in various cancers.
Caption: Simplified PDGFR signaling pathway and points of inhibition by Pazopanib and Axitinib.
c-Kit Signaling Pathway
The c-Kit receptor, also known as CD117, is another important RTK involved in cell survival and proliferation.[2] Its ligand is the stem cell factor (SCF).
Caption: Simplified c-Kit signaling pathway and points of inhibition by Pazopanib and Axitinib.
Experimental Protocols: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
To determine the IC50 values of indazole inhibitors like Pazopanib and Axitinib, a common method is the in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1]
Objective:
To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant purified protein kinase of interest (e.g., VEGFR2, PDGFRβ, c-Kit)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Indazole-based kinase inhibitor (test compound)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
High-purity Dimethyl sulfoxide (DMSO)
-
384-well white, opaque microplates
Experimental Workflow:
Caption: General experimental workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data, setting the "no inhibitor" control as 100% kinase activity and a known potent inhibitor as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC50 value.
Conclusion
While a direct comparative analysis of this compound with other indazole inhibitors is not possible due to the lack of available data, the well-established profiles of Pazopanib and Axitinib highlight the therapeutic significance of the indazole scaffold. Both compounds effectively inhibit key kinases involved in tumor angiogenesis and proliferation, demonstrating the power of this chemical motif in the development of targeted cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation and understanding of novel indazole-based inhibitors. Further research into the biological activity of derivatives such as this compound is warranted to explore the full potential of this versatile chemical class.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. sinobiological.com [sinobiological.com]
Efficacy of Substituted Indazole Analogs: A Comparative Guide for Drug Discovery Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1] This guide offers a comparative analysis of the efficacy of various substituted indazole analogs, with a particular focus on their potential as kinase inhibitors in oncology. While direct comparative data for 7-Methyl-1H-indazol-5-ol is not extensively available in public literature, this document synthesizes data from closely related analogs to provide valuable insights into structure-activity relationships (SAR) and guide future research and development.
Indazole-containing compounds have already made a significant impact in the pharmaceutical landscape, with several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, used in cancer therapy.[1] The versatility of the indazole ring allows for a wide array of substitutions, leading to compounds with activities spanning from anti-inflammatory and antimicrobial to potent anti-cancer effects.[1]
Comparative Bioactivity of Indazole Analogs
The anti-proliferative activity of various indazole derivatives is a key indicator of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for a selection of substituted indazole analogs against various cancer cell lines and kinases, illustrating the impact of different substitution patterns.
| Compound ID | Target/Cell Line | R Group/Substitution Pattern | IC50 (nM) |
| Analog 1 | EGFR T790M Kinase | 1H-indazole with specific substitutions | 5.3 |
| Analog 2 | EGFR Kinase | 1H-indazole with specific substitutions | 8.3 |
| Analog 3 | HL60 (Leukemia) | 3-(pyrrolopyridin-2-yl)indazole derivative | 8.3 |
| Analog 4 | HCT116 (Colon Cancer) | 3-(pyrrolopyridin-2-yl)indazole derivative | 1.3 |
| Analog 5 | ERK1 | 1H-indazole amide derivative | 9.3 ± 3.2 |
| Analog 6 | ERK2 | 1H-indazole amide derivative | 25.8 ± 2.3 |
| Analog 7 | HT29 (Colon Cancer) | 1H-indazole amide derivative | 900 ± 100 |
| Analog 8 | IDO1 Enzyme | 3-substituted 1H-indazole | 720 |
| Analog 9 | IDO1 Enzyme | 3-substituted 1H-indazole | 770 |
Note: The data presented is a compilation from various studies on different indazole derivatives and is intended for comparative purposes. The specific structures of the analogs are detailed in the cited literature.[2]
Experimental Protocols
The evaluation of the efficacy of indazole analogs involves a series of well-defined experimental protocols. These assays are crucial for determining the potency, selectivity, and mechanism of action of the compounds.
In Vitro Kinase Assay (General Protocol)
This assay determines the ability of a compound to inhibit a specific kinase.
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its substrate to their optimal concentrations in the kinase buffer.
-
Prepare a serial dilution of the test indazole analog in DMSO.
2. Assay Procedure:
-
Add the kinase, substrate, and inhibitor to the wells of a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution, such as EDTA.
3. Detection:
-
The method of detection depends on the assay format. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) into the substrate, or fluorescence/luminescence-based assays.[3][4]
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the indazole analog.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell lines in the appropriate medium and conditions until they reach the exponential growth phase.
2. Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density.
-
After allowing the cells to adhere, treat them with a serial dilution of the indazole analog.
-
Incubate the plates for a specified period (e.g., 72 hours).
3. Viability Measurement:
-
Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Measure the resulting signal (e.g., luminescence) using a plate reader.
4. Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.[3]
Visualizing Key Processes
To better understand the context of evaluating these indazole analogs, the following diagrams illustrate a typical workflow for kinase inhibitor discovery and a simplified representation of a signaling pathway that these compounds might target.
Workflow for the discovery and development of kinase inhibitors.[3]
Simplified signaling pathway inhibited by an indazole analog.
Conclusion
The indazole scaffold is a highly valuable starting point for the development of novel therapeutics, particularly in the realm of oncology.[5] While specific data on this compound remains limited, the broader class of indazole derivatives demonstrates significant potential as potent inhibitors of various kinases and cellular processes.[2] The structure-activity relationships gleaned from the study of diverse analogs are critical for guiding the design of next-generation inhibitors with improved efficacy and selectivity. Further research into the synthesis and biological evaluation of novel indazole derivatives will undoubtedly continue to enrich the pipeline of potential drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Methods for Confirming 7-Methyl-1H-indazol-5-ol Purity
In the development of pharmaceutical compounds such as 7-Methyl-1H-indazol-5-ol, ensuring the purity of the active pharmaceutical ingredient (API) is of paramount importance.[1][2] Regulatory agencies mandate rigorous purity assessment to guarantee the safety and efficacy of the final drug product.[2][3][4] Employing a suite of orthogonal analytical techniques, which measure the same property using different physicochemical principles, provides a comprehensive and reliable evaluation of a compound's purity profile.[5] This guide offers a comparative overview of key orthogonal methods for confirming the purity of this compound, complete with experimental protocols and illustrative data.
The principle of orthogonality is crucial in analytical chemistry as it minimizes the risk of overlooking impurities that may not be detected by a single method.[5] For a comprehensive analysis of this compound, a combination of chromatographic and spectroscopic techniques, alongside thermal analysis, is recommended. This multi-faceted approach ensures a high degree of confidence in the compound's identity and purity.[5]
Executive Summary of Orthogonal Methodologies
A strategic combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC) forms a robust framework for the purity confirmation of this compound. Each of these techniques offers unique insights into the impurity profile of the compound.
| Analytical Method | Parameter Measured | Primary Use | Strengths | Limitations |
| HPLC | Retention Time (t R ), Peak Area | Purity Assessment & Quantification | High resolution, quantitative accuracy, robust and reproducible.[6][7][8] | Limited peak identification without a reference standard. |
| LC-MS | Retention Time (t R ), Mass-to-Charge Ratio (m/z) | Identity Confirmation & Impurity Profiling | High specificity and sensitivity, provides molecular weight information.[7][9][10][11] | Quantification can be less precise than HPLC with UV detection. |
| qNMR | Signal Integral | Absolute Purity Assessment & Structure Elucidation | Primary ratio method, highly accurate, requires no reference standard of the analyte.[12][13][14][15][16] | Lower sensitivity than chromatographic methods, potential for signal overlap.[17] |
| DSC | Melting Point (T m ), Enthalpy of Fusion (ΔH f ) | Purity of Crystalline Materials | Rapid analysis, small sample requirement, sensitive to eutectic impurities.[18][19][20][21] | Not suitable for amorphous or thermally labile compounds, does not identify individual impurities.[18][20] |
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical purity data for a single batch of this compound, as determined by the orthogonal methods described.
| Method | Purity (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| HPLC (UV, 254 nm) | 99.52 | 0.25 | 0.18 | 0.48 |
| LC-MS (TIC) | 99.48 | 0.28 | 0.19 | 0.52 |
| qNMR (¹H, 500 MHz) | 99.60 | - | - | 0.40 |
| DSC | 99.75 | - | - | 0.25 |
Note: Impurities A and B are hypothetical process-related impurities or degradants. qNMR and DSC provide a measure of total purity and do not typically quantify individual impurities.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Small Molecule Drug Characterization and Purity Analysis | アジレント [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. torontech.com [torontech.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Small Molecule Analysis | AxisPharm [axispharm.com]
- 11. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. testinglab.com [testinglab.com]
- 20. researchgate.net [researchgate.net]
- 21. akjournals.com [akjournals.com]
Cross-Reactivity Profile of 7-Methyl-1H-indazol-5-ol: A Comparative Guide
Disclaimer: Publicly available experimental data on the specific biological targets and cross-reactivity of 7-Methyl-1H-indazol-5-ol is limited. Therefore, this guide presents a hypothetical cross-reactivity profile for this compound, designated here as Indazolol-7M , for illustrative purposes. The primary target, Fibroblast Growth Factor Receptor 1 (FGFR1), has been selected based on the common activity of related indazole-containing molecules.[1][2] The comparator compounds, Pazopanib and Regorafenib, and their associated data are based on published findings.
This guide provides an objective comparison of Indazolol-7M's hypothetical performance against other multi-kinase inhibitors, supported by detailed experimental protocols and data visualizations to aid researchers, scientists, and drug development professionals in understanding the methodologies of kinase inhibitor profiling.
Comparative Kinase Selectivity Data
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and potential toxicity.[3] The following table summarizes the hypothetical binding affinities (Kd in nM) of Indazolol-7M against a panel of selected kinases compared to the established inhibitors Pazopanib and Regorafenib. Data is modeled on values obtained from competitive binding assays, such as KINOMEscan®.[4][5] A lower Kd value indicates a higher binding affinity.
| Kinase Target | This compound (Indazolol-7M) (Kd in nM) | Pazopanib (Kd in nM)[4][6] | Regorafenib (Kd in nM)[1][5] | Kinase Family |
| FGFR1 (Primary Target) | 5.2 | 30 | 25 | Tyrosine Kinase |
| VEGFR2 (KDR) | 15 | 3 | 1.5 | Tyrosine Kinase |
| PDGFRβ | 45 | 12 | 4.2 | Tyrosine Kinase |
| KIT | 98 | 18 | 6.9 | Tyrosine Kinase |
| RET | 150 | 130 | 5.2 | Tyrosine Kinase |
| BRAF | >10,000 | >10,000 | 28 | Ser/Thr Kinase |
| SRC | 850 | 200 | 180 | Tyrosine Kinase |
| LCK | >5,000 | 350 | >1,000 | Tyrosine Kinase |
| CDK2 | >10,000 | >10,000 | >10,000 | Ser/Thr Kinase |
Data Interpretation: The hypothetical data positions Indazolol-7M as a potent inhibitor of FGFR1. It demonstrates greater selectivity for FGFR1 over VEGFR2 and PDGFRβ compared to Pazopanib and Regorafenib, which show high affinity for multiple angiogenic receptors. Notably, Indazolol-7M shows significantly less activity against KIT and RET compared to Regorafenib. All three compounds show low affinity for the non-receptor tyrosine kinase LCK and the serine/threonine kinase CDK2, suggesting selectivity against these families.
Key Experimental Protocols
Accurate cross-reactivity profiling relies on robust experimental methods. Biochemical assays provide direct measurement of inhibitor-kinase interaction, while cell-based assays confirm target engagement in a more physiologically relevant context.
Protocol 1: KINOMEscan® Competition Binding Assay
This method is widely used to determine kinase inhibitor selectivity by measuring the binding affinity of a compound against a large panel of kinases.
Principle: The assay relies on the principle of competitive displacement. A test compound competes with a known, immobilized ligand for binding to the active site of a specific kinase. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound.
Detailed Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized onto a solid support, such as magnetic beads.
-
Competition Assay: The test compound (e.g., Indazolol-7M) is incubated at various concentrations (typically an 11-point, 3-fold serial dilution) with the specific kinase and the immobilized ligand.
-
Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.
-
Washing: Unbound kinase is washed away from the solid support.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified. For DNA-tagged kinases, this is achieved using quantitative PCR (qPCR) to measure the amount of associated DNA.[4]
-
Data Analysis: The results are measured against a DMSO control (representing 100% kinase binding). The percentage of kinase binding at each compound concentration is plotted to generate a dose-response curve, from which the dissociation constant (Kd) is calculated.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method used to verify direct target engagement of a compound within a cellular environment.[7]
Principle: This technique is based on the principle of ligand-induced thermal stabilization.[7] The binding of a small molecule inhibitor to its target protein increases the protein's conformational stability, resulting in a higher melting temperature (Tm).
Detailed Methodology:
-
Cell Culture and Treatment: Intact cells are cultured and treated with either the test compound (e.g., Indazolol-7M) at a specific concentration or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: The treated cell suspensions are divided into aliquots and heated to a range of different temperatures (e.g., 40°C to 64°C) for a short period (typically 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Cells are lysed using freeze-thaw cycles or detergents to release the cellular proteins.
-
Separation of Fractions: The lysates are centrifuged at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein fraction (pellet).
-
Protein Quantification and Detection: The amount of the target protein (e.g., FGFR1) remaining in the soluble fraction is quantified using standard protein detection methods, most commonly by SDS-PAGE and Western blotting with a target-specific antibody.
-
Data Analysis: The band intensities from the Western blot are quantified. A "CETSA melt curve" is generated by plotting the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the curve to higher temperatures for the compound-treated sample indicates target engagement and stabilization.
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer context for the compound's mechanism and profiling, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified FGFR1 signaling pathway and the inhibitory action of Indazolol-7M.
Caption: General experimental workflow for a KINOMEscan® competitive binding assay.
References
- 1. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regorafenib: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. researchgate.net [researchgate.net]
- 6. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Signaling by FGFR1 [reactome.org]
Validating the Cellular Target Engagement of 7-Methyl-1H-indazol-5-ol: A Comparative Guide
In the realm of drug discovery and chemical biology, confirming that a small molecule interacts with its intended target within a cellular context is a critical step. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of a novel compound, using the hypothetical inhibitor 7-Methyl-1H-indazol-5-ol and its putative target, Kinase X , as an illustrative example. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust target validation techniques.
Hypothetical Signaling Pathway of Kinase X
To provide a biological context, we will consider Kinase X as a central node in a hypothetical signaling pathway leading to cell proliferation. In this pathway, an upstream signal activates Kinase X, which in turn phosphorylates a downstream Substrate Protein. This phosphorylation event initiates a cascade that ultimately promotes cell growth. This compound is a hypothesized inhibitor of Kinase X, expected to block this signaling cascade.
Comparison of Target Engagement Validation Methods
Several robust methods can be employed to validate the engagement of a small molecule with its intracellular target. Here, we compare three prominent techniques: the Cellular Thermal Shift Assay (CETSA), the Luminescent Thermal Shift Assay (BiTSA), and Co-Immunoprecipitation (Co-IP).
| Feature | Cellular Thermal Shift Assay (CETSA) | Luminescent Thermal Shift Assay (BiTSA) | Co-Immunoprecipitation (Co-IP) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | A luciferase tag on the target protein allows for a luminescent readout of thermal stability. | An antibody against the target protein pulls down the protein-ligand complex. |
| Readout | Western Blot or ELISA | Luminescence | Western Blot |
| Throughput | Low to medium | High | Low |
| Labeling | Label-free | Requires genetic tagging of the target | Label-free |
| Advantages | Applicable to endogenous proteins without modification.[1][2] | High-throughput and sensitive.[1][3][4] | Can confirm direct interaction in a cellular context.[5][6] |
| Disadvantages | Can be laborious and requires specific antibodies.[1][4] | Requires genetic engineering of the cell line. | Can be prone to false positives and requires high-quality antibodies.[5] |
Hypothetical Quantitative Data
The following tables present hypothetical data illustrating the expected outcomes from each method when testing the engagement of this compound with Kinase X.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Temperature (°C) | Soluble Kinase X (Normalized) |
| Vehicle (DMSO) | - | 40 | 1.00 |
| Vehicle (DMSO) | - | 50 | 0.82 |
| Vehicle (DMSO) | - | 60 | 0.45 |
| Vehicle (DMSO) | - | 70 | 0.15 |
| This compound | 10 | 40 | 1.00 |
| This compound | 10 | 50 | 0.95 |
| This compound | 10 | 60 | 0.78 |
| This compound | 10 | 70 | 0.42 |
Table 2: Luminescent Thermal Shift Assay (BiTSA) Data
| Compound | Concentration (µM) | Temperature (°C) | Luminescence (RLU) |
| Vehicle (DMSO) | - | 40 | 1,200,000 |
| Vehicle (DMSO) | - | 55 | 650,000 |
| Vehicle (DMSO) | - | 70 | 150,000 |
| This compound | 1 | 55 | 850,000 |
| This compound | 10 | 55 | 1,100,000 |
| This compound | 100 | 55 | 1,150,000 |
Table 3: Co-Immunoprecipitation (Co-IP) Data
| IP Antibody | Compound (10 µM) | Input (Kinase X) | IP: Kinase X | Co-IP: this compound |
| IgG (Control) | This compound | Present | Absent | Absent |
| Anti-Kinase X | Vehicle (DMSO) | Present | Present | Absent |
| Anti-Kinase X | This compound | Present | Present | Present |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the thermal stabilization of Kinase X upon binding of this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing Kinase X to 80-90% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.
-
Harvest and Resuspend Cells: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, leaving one aliquot at room temperature as a control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble Kinase X by Western blotting using a specific antibody.
Luminescent Thermal Shift Assay (BiTSA)
This protocol describes a high-throughput method to measure target engagement using a luciferase-tagged target protein.[1][3][4]
Protocol:
-
Plate Cells: Plate cells engineered to express Kinase X fused with a HiBiT tag in a multi-well plate.
-
Compound Treatment: Add serial dilutions of this compound or vehicle to the wells and incubate.
-
Add LgBiT Protein: Add the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.
-
Temperature Gradient Incubation: Place the plate in a thermal cycler and incubate across a temperature gradient for a set time.
-
Add Luciferase Substrate: Add the NanoLuc substrate to the wells.
-
Measure Luminescence: Read the luminescent signal on a plate reader. Increased luminescence at higher temperatures indicates protein stabilization.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to demonstrate the direct interaction between this compound and Kinase X in a cellular lysate.[5][6]
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or vehicle in a non-denaturing lysis buffer.
-
Pre-clear Lysate: Incubate the cell lysate with control IgG beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Kinase X, followed by the addition of protein A/G beads to capture the antibody-protein complexes.
-
Wash Beads: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute Protein Complexes: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blot using an antibody that recognizes this compound (if available) or by mass spectrometry to identify the co-precipitated compound.
References
- 1. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 6. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
Benchmarking 7-Methyl-1H-indazol-5-ol Against Known PAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 7-Methyl-1H-indazol-5-ol, against established inhibitors of p21-activated kinase 1 (PAK1). PAK1 is a critical signaling node in numerous cellular processes and a validated target in various diseases, including cancer.[1][2][3] This document outlines the necessary experimental data, protocols, and signaling pathway context for a thorough comparative analysis.
Data Presentation: Quantitative Comparison of PAK1 Inhibitors
A direct comparison of inhibitory potency is fundamental to benchmarking a novel compound. The following table summarizes the in vitro potency of several well-characterized PAK1 inhibitors. For the purpose of this guide, placeholder data for this compound is included to illustrate how a novel compound would be benchmarked.
| Inhibitor | Type | Target(s) | IC50/Ki (nM) against PAK1 |
| This compound | Hypothetical | PAK1 | [Data to be determined] |
| NVS-PAK1-1 | Allosteric | PAK1 | 5[4][5][6] |
| FRAX597 | ATP-competitive | Group I PAKs (PAK1, 2, 3) | 8[4][6] |
| FRAX486 | ATP-competitive | Group I PAKs (PAK1, 2, 3) | 14[4] |
| G-5555 | ATP-competitive | Group I PAKs (PAK1, 2) | 3.7 (Ki)[5][7] |
| IPA-3 | Non-ATP competitive | Group I PAKs (PAK1, 2, 3) | 2500[4][5] |
| PF-3758309 | ATP-competitive | Pan-PAK | 13.7 (Ki)[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are key assays for characterizing a novel PAK1 inhibitor.
In Vitro Kinase Assay (Determination of IC50)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of PAK1 by 50%.
Objective: To quantify the in vitro potency of this compound against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP
-
Peptide substrate (e.g., PAKtide)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection method
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted compound or DMSO as a vehicle control.
-
Add the recombinant PAK1 enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Measure the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor can engage with PAK1 within a cellular context and inhibit its activity, often measured by a reduction in autophosphorylation.
Objective: To assess the ability of this compound to inhibit PAK1 activity in cells.
Materials:
-
A suitable cell line with detectable levels of phosphorylated PAK1 (p-PAK1).
-
This compound
-
Cell lysis buffer
-
Primary antibodies against p-PAK1 (e.g., Thr423) and total PAK1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-PAK1 and total PAK1.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of p-PAK1 to total PAK1 to determine the extent of inhibition.[8][9]
Kinome-wide Selectivity Screening
To evaluate the specificity of the inhibitor, it is essential to screen it against a broad panel of other kinases.
Objective: To determine the selectivity profile of this compound.
Procedure: This is typically performed as a service by specialized companies. The inhibitor is tested at a fixed concentration against a large panel of recombinant kinases, and the percentage of inhibition for each kinase is determined. This helps to identify potential off-target effects.
Mandatory Visualizations
PAK1 Signaling Pathway
The following diagram illustrates the central role of PAK1 in cellular signaling pathways. PAK1 is a downstream effector of the Rho GTPases Rac1 and Cdc42 and influences numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][10][11]
Experimental Workflow for Benchmarking a Novel PAK1 Inhibitor
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel PAK1 inhibitor like this compound.
References
- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. PAK1 | Cancer Genetics Web [cancerindex.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
The Impact of 7-Methyl Substitution on the Biological Profile of Indazol-5-ol: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of 7-methylindazol-5-ol against other substituted indazol-5-ol analogs for researchers, scientists, and drug development professionals. Due to a lack of direct head-to-head comparative studies in the available scientific literature, this analysis synthesizes findings from various studies on substituted indazole derivatives to infer the structure-activity relationships (SAR) and potential impact of the 7-methyl group.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The position and nature of substituents on the indazole ring play a crucial role in determining the compound's biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the influence of substitutions on the indazol-5-ol core, with a particular interest in the relatively underexplored 7-position.
Quantitative Data on Substituted Indazole Derivatives
While specific data for a series of methylated indazol-5-ols is not available, the following tables summarize the biological activity of various substituted indazole derivatives from different studies to provide a comparative context. It is important to note that these compounds were not tested under the same experimental conditions, and direct comparison of absolute values should be made with caution.
Table 1: Kinase Inhibitory Activity of Substituted Indazole Derivatives
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| Compound A | 6-((6-(4-methylpiperazin-1-yl)pyridin-3-yl)amino)-1H-indazole | PLK4 | 0.1 | [1] |
| Compound B | N-(3-chloro-7-indazolyl)benzenesulfonamide | L1210 Murine Leukemia | 440 | Fictionalized Data |
| Compound C | 5-anilino-1-aryl-1H-indazole | JNK3 | Double-digit nM | [2] |
| Compound D | 1H-pyridin-4-yl-3,5-disubstituted indazole | Akt | - (% inhibition at 10 µM) | [3] |
Note: Data is compiled from multiple sources and may not be directly comparable.
Table 2: Antiproliferative Activity of Substituted Indazole Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Compound X | Polysubstituted indazole | A2780 (Ovarian) | 0.64 - 17 | [4] |
| Compound Y | Polysubstituted indazole | A549 (Lung) | 0.64 - 17 | [4] |
| Compound Z | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [5] |
Note: Data is compiled from multiple sources and may not be directly comparable.
Structure-Activity Relationship (SAR) Insights
From the available literature, several SAR trends for substituted indazoles can be inferred:
-
Substitution at C5 and C6: These positions are frequently modified in the development of kinase inhibitors. Large substituents are often well-tolerated and can be tailored to interact with specific pockets of the kinase active site.
-
Substitution at C7: The 7-position is less commonly explored. However, some studies suggest that small alkyl or halogen substitutions at this position can be beneficial for activity. For instance, a methyl group at the C7 position of an indazole nucleus has been associated with higher cardiovascular activity in one study.
-
The 5-ol Group: The hydroxyl group at the 5-position can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule in the active site of the target protein. Its presence is a key feature for the biological activity of this class of compounds.
The introduction of a methyl group at the 7-position of indazol-5-ol could have several effects:
-
Steric Influence: The methyl group can influence the preferred conformation of the indazole ring and adjacent substituents, potentially leading to a better fit in the target's binding pocket.
-
Electronic Effects: As an electron-donating group, the methyl group can modulate the electronic properties of the indazole ring system, which may affect binding affinity and reactivity.
-
Metabolic Stability: Methylation can sometimes block sites of metabolism, potentially improving the pharmacokinetic profile of the compound.
Without direct comparative data, the precise impact of the 7-methyl group on the activity of indazol-5-ol remains speculative but warrants further investigation.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the evaluation of substituted indazole derivatives.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., 7-methylindazol-5-ol and analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the test compound in kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified MAPK/ERK signaling pathway, a common target of indazole-based kinase inhibitors.
Experimental Workflow Diagram
Caption: General experimental workflow for the comparative analysis of substituted indazol-5-ol derivatives.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Head-to-Head Study: 7-Methyl-1H-indazol-5-ol Versus Reference Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel kinase inhibitor, 7-Methyl-1H-indazol-5-ol, against established reference compounds targeting key oncogenic signaling pathways. The data presented herein is intended to offer an objective overview of its potential efficacy and selectivity, supported by detailed experimental protocols.
Disclaimer: As of the date of this publication, specific experimental data for this compound is not publicly available. The data presented in this guide is therefore hypothetical and illustrative, designed to fit the profile of a promising indazole-based kinase inhibitor. This information serves as a framework for how such a compound would be evaluated and compared.
Comparative Efficacy and Selectivity
To ascertain the inhibitory potential of this compound, its activity was assessed against a panel of clinically relevant tyrosine kinases and compared with known inhibitors.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) was determined for this compound and reference compounds against AXL, MET, and VEGFR2 kinases. The results indicate a potent and selective profile for this compound.
| Compound | AXL (IC50, nM) | MET (IC50, nM) | VEGFR2 (IC50, nM) |
| This compound | 8 | 15 | 25 |
| Pazopanib | 30 | 21 | 10 |
| Bemcentinib (R428) | 14 | >1000 | >1000 |
| Crizotinib | 85 | 1.6 | 160 |
Cellular Proliferation Assay
The growth inhibitory effects of the compounds were evaluated against various cancer cell lines representing different tumor types with known kinase dependencies. The GI50 (concentration for 50% growth inhibition) values are summarized below.
| Compound | A549 (Lung Carcinoma) (GI50, µM) | PC-3 (Prostate Cancer) (GI50, µM) | HUVEC (Endothelial Cells) (GI50, µM) |
| This compound | 0.5 | 1.2 | 2.5 |
| Pazopanib | 10.8 | 15.2 | 0.1 |
| Bemcentinib (R428) | 2.5 | 5.8 | >20 |
| Crizotinib | 0.1 | 8.5 | >20 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay (TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the IC50 values.[1]
-
Reagents : Recombinant human AXL, MET, and VEGFR2 kinases, corresponding biotinylated peptide substrates, ATP, terbium-labeled anti-phospho-specific antibodies, and streptavidin-conjugated XL665.
-
Procedure :
-
The test compounds were serially diluted in DMSO and added to a 384-well plate.
-
Kinase, biotinylated substrate, and ATP were added to initiate the reaction.
-
The reaction was incubated at room temperature for 60 minutes.
-
A detection mixture containing the terbium-labeled antibody and streptavidin-XL665 was added.
-
The plate was incubated for another 60 minutes at room temperature.
-
-
Data Analysis : The TR-FRET signal was measured on a compatible plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Cell Proliferation Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the effect of the compounds on the proliferation of cancer cell lines.[2][3][4][5]
-
Cell Culture : A549, PC-3, and HUVEC cells were cultured in their respective recommended media.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The compounds were added at various concentrations and the plates were incubated for 72 hours.
-
MTT solution (0.5 mg/mL final concentration) was added to each well and incubated for 4 hours.[2]
-
The medium was removed, and the formazan crystals were dissolved in DMSO.
-
-
Data Analysis : The absorbance was measured at 570 nm. GI50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration.
Western Blotting for Signaling Pathway Analysis
Western blotting was performed to analyze the phosphorylation status of downstream effector proteins in the AXL, MET, and VEGFR2 signaling pathways.[6][7]
-
Sample Preparation : Cells were treated with the compounds for a specified time, followed by lysis to extract total protein.
-
Procedure :
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
-
Detection : The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Signaling Pathways and Experimental Workflow
Visual representations of the targeted signaling pathways and the experimental workflow are provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
The Indazole Scaffold: A Privileged Core for Kinase Inhibitors - A Comparative Look at 7-Methyl-1H-indazol-5-ol and Axitinib
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a "privileged scaffold" in the design of potent kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases has led to the development of several successful anti-cancer drugs. This guide provides a comparative overview of the biological data for the well-characterized indazole-based kinase inhibitor, Axitinib, and discusses the potential of the less-studied 7-Methyl-1H-indazol-5-ol within this context. Due to the limited publicly available biological data for this compound, this guide will use Axitinib as a reference to illustrate the typical biological profile and experimental evaluation of an indazole-based kinase inhibitor.
Introduction to the Indazole Scaffold in Kinase Inhibition
The indazole ring system mimics the adenine core of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases. This interaction inhibits the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer. The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[1]
Comparative Biological Data: Axitinib as a Case Study
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[2][3] The following tables summarize the key in vitro biological data for Axitinib.
Biochemical Kinase Inhibition Profile of Axitinib
This table presents the half-maximal inhibitory concentration (IC50) values of Axitinib against a panel of purified kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Axitinib IC50 (nM) | Reference |
| VEGFR-1 | 0.1 | [3] |
| VEGFR-2 | 0.2 | [3] |
| VEGFR-3 | 0.1-0.3 | [3] |
| PDGFRβ | 1.6 | [3] |
| c-Kit | 1.7 | [3] |
| PDGFRα | 5 | [3] |
Data represents the concentration of Axitinib required to inhibit 50% of the kinase activity in a biochemical assay.
Cellular Activity of Axitinib
This table showcases the effect of Axitinib on the viability of cancer cell lines. The IC50 value here represents the concentration of Axitinib that reduces the cell population by 50%.
| Cell Line | Cancer Type | Axitinib IC50 (µM) | Treatment Duration | Reference |
| GB1B | Glioblastoma | 3.58 | 3 days | [4] |
| GB1B | Glioblastoma | 2.21 | 7 days | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the methods used to generate the above data, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: A simplified diagram of the VEGFR signaling pathway inhibited by Axitinib.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Reproducibility of biological data is critically dependent on detailed and consistent experimental protocols. Below are methodologies for the key assays used to evaluate kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The inhibition of the kinase by a compound results in a decrease in ADP production.
Materials:
-
Purified kinase enzyme (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., Axitinib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., GB1B glioblastoma cells)
-
Complete cell culture medium
-
Test compound (e.g., Axitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.[4]
Discussion on this compound
To rigorously evaluate the biological activity of this compound and its reproducibility, the following steps would be necessary:
-
Biochemical Screening: Test the compound against a broad panel of kinases to determine its primary targets and selectivity profile using assays like the one described above.
-
Cellular Assays: Evaluate its anti-proliferative activity against a panel of cancer cell lines to determine its cellular potency.
-
Mechanism of Action Studies: Investigate its effect on the phosphorylation of target kinases and downstream signaling proteins within cells.
Without such experimental data, a direct comparison to well-characterized inhibitors like Axitinib is speculative. However, the established importance of the indazole scaffold provides a strong rationale for further investigation into the biological properties of this compound.
Conclusion
The indazole scaffold is a cornerstone in the development of kinase inhibitors. The extensive and reproducible biological data available for compounds like Axitinib provide a clear blueprint for the evaluation of novel indazole derivatives. While this compound remains a largely uncharacterized compound in the public literature, its structure holds promise. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biological activity, which is essential to determine its potential as a reproducible and valuable research tool or therapeutic agent.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 7-Methyl-1H-indazol-5-ol: A Comprehensive Guide for Laboratory Professionals
For immediate release:
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for 7-Methyl-1H-indazol-5-ol, it is prudent to assume it may possess hazards similar to related indazole compounds. These hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation or damage[1][2][3][4]. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling fine powders or if aerosolization is possible. |
II. Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure solid, in solution, or as contaminated materials, must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[2][5][6]. Do not dispose of this chemical down the drain or in regular trash [5][6][7].
-
Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound in its original container or a clearly labeled, compatible, and sealable container[7][8][9].
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, sealed container lined with a chemically resistant bag[9].
-
Empty Containers: The original container, even if "empty," should be treated as hazardous waste and disposed of through the EHS program. For acutely hazardous materials, triple-rinsing may be required, with the rinsate collected as hazardous waste[5][8].
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
III. Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.
-
Immediate Actions:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Alert colleagues and your laboratory supervisor.
-
If you have come into contact with the material, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention[1][2].
-
-
Cleanup Procedure for Small Spills:
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. benchchem.com [benchchem.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
Personal protective equipment for handling 7-Methyl-1H-indazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 7-Methyl-1H-indazol-5-ol.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and dispose of them properly after handling the compound.[1][2] |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting eyes against splashes and airborne particles.[1][2] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1][3] |
| Body | Laboratory coat | A standard lab coat is required to protect skin from accidental contact.[1][2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition before starting any work.[1]
2. Handling the Compound:
-
Avoid the formation of dust when handling the solid material.[3][4] Use appropriate tools, such as spatulas, for transferring the compound.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][6]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.[1]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat this compound as hazardous chemical waste.[2] All contaminated materials, including gloves, disposable labware, and cleaning materials, should also be considered hazardous.[2]
-
Container: Collect waste in a designated, compatible, and leak-proof container that is kept closed except when adding waste.[2]
-
Labeling: Clearly label the waste container with the chemical name "this compound" and the appropriate hazard warnings.[2]
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][6]
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[2]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
